molecular formula C30H24N4S2 B15557811 Quetiapine Dimer Impurity-d8

Quetiapine Dimer Impurity-d8

Numéro de catalogue: B15557811
Poids moléculaire: 512.7 g/mol
Clé InChI: MFQIBYYFBRAARW-JYSKPPGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quetiapine Dimer Impurity-d8 is a useful research compound. Its molecular formula is C30H24N4S2 and its molecular weight is 512.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H24N4S2

Poids moléculaire

512.7 g/mol

Nom IUPAC

6-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine

InChI

InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2/i17D2,18D2,19D2,20D2

Clé InChI

MFQIBYYFBRAARW-JYSKPPGCSA-N

Origine du produit

United States

Foundational & Exploratory

Quetiapine Dimer Impurity-d8: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine (B1663577) Dimer Impurity-d8 is the deuterium-labeled form of Quetiapine Dimer Impurity, a known process-related impurity in the manufacturing of the atypical antipsychotic drug Quetiapine.[1] This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of the corresponding non-labeled impurity in Quetiapine drug substances and formulations by analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in analytical methods by correcting for variations in sample preparation and instrument response.

Chemical Identity and Properties

The fundamental characteristics of Quetiapine Dimer Impurity-d8 and its non-labeled counterpart are summarized below.

PropertyThis compoundQuetiapine Dimer Impurity (Quetiapine EP Impurity D)[3][4]
Synonyms 11,11'-(1,4-Piperazinediyl)bis-dibenzo[b,f][3][5]thiazepine-d8[6]1,4-Bis(dibenzo[b,f][3][5]thiazepin-11-yl)piperazine[7]
Molecular Formula C₃₀H₁₆D₈N₄S₂[1]C₃₀H₂₄N₄S₂[4]
Molecular Weight 512.72 g/mol [1]504.67 g/mol [4]
Appearance Off-White Solid[6]Not specified in the search results.
CAS Number Not available[1]945668-94-0[4]

Synthesis

Synthesis of Non-Labeled Quetiapine Dimer Impurity

A detailed experimental protocol for the synthesis of the deuterated this compound is not publicly available. However, a method for the preparation of the non-labeled Quetiapine Dimer Impurity (also known as Quetiapine EP Impurity D) has been described. This synthesis involves the reaction of 11-chloro-dibenzo[b,f][3][5]thiazepine with piperazine (B1678402) in the presence of a catalyst and a base in a suitable solvent.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is not available in the public domain. The synthesis of the non-labeled Quetiapine Dimer Impurity is described in the literature, and a potential pathway for the deuterated version would likely involve the use of piperazine-d8 as a starting material.

Analytical Characterization

Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are not publicly available and are typically provided by commercial suppliers in their Certificate of Analysis. However, the characterization of the non-labeled Quetiapine Dimer Impurity has been reported in the literature.[8]

Mass Spectrometry

The fragmentation pattern of the non-labeled Quetiapine Dimer Impurity would be expected to be similar to that of Quetiapine, with characteristic ions corresponding to the dibenzo[b,f][3][5]thiazepine moiety. High-resolution mass spectrometry is a key technique for the identification and structural elucidation of such impurities.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of the non-labeled Quetiapine Dimer Impurity have been described.[5] For the d8-labeled analogue, the signals corresponding to the piperazine ring protons would be absent in the ¹H NMR spectrum, and the corresponding carbon signals in the ¹³C NMR spectrum would show coupling to deuterium.

Formation and Control in Drug Manufacturing

Quetiapine Dimer Impurity is a process-related impurity that can form during the synthesis of Quetiapine. Its formation is typically a result of the reaction of two molecules of an activated dibenzo[b,f][3][5]thiazepine intermediate with one molecule of piperazine. The control of this impurity to within acceptable limits, as defined by regulatory bodies, is a critical aspect of the quality control of Quetiapine manufacturing.[3]

Application in Pharmaceutical Analysis

This compound is primarily used as an internal standard in analytical methods developed for the quantification of Quetiapine Dimer Impurity in bulk Quetiapine and its pharmaceutical formulations. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry-based assays due to its ability to mimic the analyte's behavior during sample extraction, derivatization, and ionization, thereby providing more accurate and reliable results.[2]

Visualizations

Logical Workflow: Synthesis of Quetiapine Dimer Impurity

The following diagram illustrates the logical steps involved in the synthesis of the non-deuterated Quetiapine Dimer Impurity.

Synthesis of Quetiapine Dimer Impurity cluster_reactants Reactants cluster_conditions Reaction Conditions 11-chloro-dibenzo[b,f][1,4]thiazepine 11-chloro-dibenzo[b,f][1,4]thiazepine Reaction Reaction 11-chloro-dibenzo[b,f][1,4]thiazepine->Reaction Piperazine Piperazine Piperazine->Reaction Solvent (e.g., Xylene) Solvent (e.g., Xylene) Solvent (e.g., Xylene)->Reaction Catalyst (e.g., Potassium Iodide) Catalyst (e.g., Potassium Iodide) Catalyst (e.g., Potassium Iodide)->Reaction Base (e.g., Potassium Carbonate) Base (e.g., Potassium Carbonate) Base (e.g., Potassium Carbonate)->Reaction Heat (105-115 °C) Heat (105-115 °C) Heat (105-115 °C)->Reaction Workup Workup Reaction->Workup Product Quetiapine Dimer Impurity Workup->Product

Caption: Logical workflow for the synthesis of the non-deuterated Quetiapine Dimer Impurity.

References

An In-depth Technical Guide to the Chemical Structure of Quetiapine Dimer Impurity-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of Quetiapine (B1663577) Dimer Impurity-d8. This deuterated impurity is a critical reference standard for the accurate quantification of its non-labeled counterpart in Quetiapine drug substances and products, ensuring their quality, safety, and efficacy.

Chemical Structure and Properties

Quetiapine Dimer Impurity-d8 is the deuterated analog of the process impurity known as Quetiapine Dimer Impurity or 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine.[3][4][5][6][7] The deuterium (B1214612) atoms are strategically incorporated into the piperazine (B1678402) ring, providing a distinct mass difference for use as an internal standard in mass spectrometry-based analytical methods.[8]

Table 1: Chemical and Physical Properties

PropertyValueReference
Chemical Name 11,11'-(1,4-Piperazinediyl-d8)bis-dibenzo[b,f][1][2]thiazepine[9]
Synonyms This compound[9][10]
Molecular Formula C₃₀H₁₆D₈N₄S₂[3][9]
Molecular Weight 512.72 g/mol [3]
Appearance Off-White Solid[9]
Non-labeled CAS No. 945668-94-0[5][7][11]

Synthesis of this compound

The synthesis of this compound involves the condensation of two molecules of a dibenzothiazepine intermediate with deuterated piperazine. The following is a representative experimental protocol adapted from the synthesis of the non-deuterated analog.

Experimental Protocol: Synthesis of this compound

Materials:

  • 11-chlorodibenzo[b,f][1][2]thiazepine

  • Piperazine-d8

  • Anhydrous Potassium Carbonate

  • Potassium Iodide

  • Xylene

  • Purified Water

Procedure:

  • In a round-bottom flask, dissolve 11-chlorodibenzo[b,f][1][2]thiazepine in xylene.

  • To this solution, add piperazine-d8, anhydrous potassium carbonate, and a catalytic amount of potassium iodide.

  • Heat the reaction mixture to 105-115°C and maintain this temperature with stirring for 4-10 hours.

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add purified water and stir for 20-30 minutes.

  • Filter the solid product and wash with purified water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system to yield this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the dimer impurity from Quetiapine and other related substances.

Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of a phosphate (B84403) buffer and acetonitrile/methanol
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature 25°C
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated impurity and to study its fragmentation pattern.

Table 3: Expected Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Expected [M+H]⁺ m/z 513.7
Expected [M+Na]⁺ m/z 535.7
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The absence of proton signals in the region corresponding to the piperazine ring in the ¹H NMR spectrum is a key indicator of successful deuteration.

Logical and Experimental Workflows

Impurity Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a pharmaceutical substance.

G cluster_0 Impurity Detection cluster_1 Isolation cluster_2 Structure Elucidation cluster_3 Confirmation HPLC_Analysis HPLC Analysis (Purity Profiling) Impurity_Peak Detection of Unknown Impurity Peak HPLC_Analysis->Impurity_Peak Prep_HPLC Preparative HPLC Isolation Impurity_Peak->Prep_HPLC HRMS High-Resolution Mass Spectrometry (HRMS) Prep_HPLC->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) Prep_HPLC->NMR Proposed_Structure Propose Structure HRMS->Proposed_Structure NMR->Proposed_Structure Synthesis Synthesis of Reference Standard Proposed_Structure->Synthesis Co_injection Co-injection with Isolated Impurity Synthesis->Co_injection Confirmation Structure Confirmation Co_injection->Confirmation

Caption: Workflow for Pharmaceutical Impurity Identification.

Quetiapine's Putative Mechanism of Action

Quetiapine's therapeutic effects are believed to be mediated through its interaction with various neurotransmitter receptors in the brain. The following diagram illustrates the primary signaling pathways involved.

cluster_Quetiapine Quetiapine Action cluster_Receptors Receptor Targets cluster_Effects Clinical Effects Quetiapine Quetiapine D2 Dopamine D2 Receptor Quetiapine->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Quetiapine->HT2A Antagonist H1 Histamine H1 Receptor Quetiapine->H1 Antagonist alpha1 Adrenergic α1 Receptor Quetiapine->alpha1 Antagonist Antipsychotic Antipsychotic Effect (Mesolimbic Pathway) D2->Antipsychotic HT2A->Antipsychotic SideEffects Side Effects (Sedation, Orthostatic Hypotension) H1->SideEffects alpha1->SideEffects

Caption: Quetiapine's Receptor Binding and Effects.

Conclusion

This compound is an indispensable tool for the robust analytical monitoring of Quetiapine. A thorough understanding of its chemical structure, synthesis, and analytical behavior is paramount for drug development professionals to ensure the quality and safety of Quetiapine-containing pharmaceutical products. This guide provides the foundational knowledge required for its effective utilization in a research and quality control setting.

References

Physical and chemical properties of Quetiapine Dimer Impurity-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Quetiapine Dimer Impurity-d8, a deuterated analogue of a known Quetiapine impurity. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of Quetiapine.

Introduction

This compound is the deuterium-labeled version of Quetiapine Dimer Impurity, also known as Quetiapine EP Impurity D.[1][2] As a stable isotope-labeled compound, it serves as a critical internal standard for the quantitative analysis of the corresponding non-labeled impurity in Quetiapine drug substances and formulations by mass spectrometry-based methods.[3] The dimer impurity itself is formed during the synthesis of Quetiapine. Understanding the properties of this deuterated standard is essential for accurate impurity profiling and ensuring the quality and safety of the final drug product.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated analogue is included for comparison where available.

Table 1: General and Physical Properties
PropertyValueSource
Chemical Name 11,11'-(1,4-Piperazinediyl-d8)bis-dibenzo[b,f][3][4]thiazepineN/A
Synonyms This compound[1][3][5]
Molecular Formula C₃₀H₁₆D₈N₄S₂[1]
Molecular Weight 512.72 g/mol [1]
Appearance Off-White Solid[5]
Storage 2-8°C Refrigerator[3][5]
Shipping Conditions Ambient[3][5]
Table 2: Chemical Identifiers
IdentifierValueSource
CAS Number Not Available[1]
InChI Key (non-deuterated) InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2[6]
SMILES (non-deuterated) C1CN(CCN1C2=Nc3ccccc3Sc4ccccc24)C5=Nc6ccccc6Sc7ccccc57[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Quetiapine Dimer Impurity are crucial for its application in research and quality control. The following sections outline the methodologies, primarily based on the synthesis and analysis of the non-deuterated analogue, which are directly applicable to the deuterated version with minor adjustments for the isotopic labeling.

Synthesis of Quetiapine Dimer Impurity

The synthesis of the non-deuterated Quetiapine Dimer Impurity has been reported, and a similar pathway would be employed for the d8 analogue, utilizing a deuterated piperazine (B1678402) starting material.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 11-chloro-dibenzo[b,f][1,4]thiazepine 11-chloro-dibenzo[b,f][1,4]thiazepine Quetiapine_Dimer_Impurity_d8 This compound 11-chloro-dibenzo[b,f][1,4]thiazepine->Quetiapine_Dimer_Impurity_d8 2 equivalents Piperazine-d8 Piperazine-d8 Piperazine-d8->Quetiapine_Dimer_Impurity_d8 1 equivalent conditions Solvent: Xylene Catalyst: KI or NaI Base: K₂CO₃ or Na₂CO₃ Temperature: 105-115°C Time: 4-10 hours G cluster_workflow HPLC Analysis Workflow Sample_Preparation Sample Preparation (Dissolve in mobile phase) HPLC_System HPLC System (C18 Column) Sample_Preparation->HPLC_System Detection UV Detection (e.g., 254 nm) HPLC_System->Detection Mobile_Phase Mobile Phase (e.g., Acetonitrile/Buffer) Mobile_Phase->HPLC_System Data_Analysis Data Analysis (Purity Assessment) Detection->Data_Analysis G cluster_process Drug Development and Quality Control Quetiapine_Synthesis Quetiapine Synthesis Impurity_Formation Formation of Quetiapine Dimer Impurity Quetiapine_Synthesis->Impurity_Formation Drug_Substance Quetiapine Drug Substance Impurity_Formation->Drug_Substance Analytical_Testing Analytical Testing (HPLC/MS) Drug_Substance->Analytical_Testing Quantification Accurate Quantification of Impurity Analytical_Testing->Quantification Impurity_d8_Standard Quetiapine Dimer Impurity-d8 Standard Impurity_d8_Standard->Analytical_Testing Quality_Control Quality Control and Regulatory Compliance Quantification->Quality_Control

References

Quetiapine Dimer Impurity-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Quetiapine (B1663577) Dimer Impurity-d8, a certified reference material (CRM) essential for the accurate quantification of quetiapine and its related impurities in pharmaceutical analysis. This document outlines its chemical properties, synthesis, and application in validated analytical methods, alongside a detailed exploration of the pharmacological pathways of the parent compound, quetiapine.

Introduction to Quetiapine and its Impurities

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic effects are attributed to its antagonist activity at multiple neurotransmitter receptors, primarily dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptors.[1][2]

During the synthesis and storage of quetiapine, various impurities can form. One such process-related impurity is the Quetiapine Dimer Impurity, also known as Quetiapine EP Impurity D or 1,4-bis(dibenzo[b,f][2][3]thiazepin-11-yl)piperazine.[4][5] The presence of this and other impurities must be carefully monitored to ensure the safety and efficacy of the final drug product.

The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Quetiapine Dimer Impurity-d8, a deuterated analog of the dimer impurity, serves as an ideal certified reference material for this purpose.[2][6]

Physicochemical Properties and Specifications

This compound is a certified reference material used as an internal standard in the analysis of quetiapine and its impurities.[2][6] Below is a summary of its key physicochemical properties.

PropertyValueReference
Chemical Name 11,11'-(1,4-Piperazinediyl)bis-dibenzo[b,f][2][3]thiazepine-d8[6]
Synonyms This compound, Quetiapine EP Impurity D-d8[7]
Molecular Formula C₃₀H₁₆D₈N₄S₂[7]
Molecular Weight 512.72 g/mol [7]
Appearance Off-White Solid[6]
Storage 2-8°C Refrigerator[6]

A typical Certificate of Analysis (CoA) for a certified reference material like this compound would include the following specifications:

ParameterTypical Specification
Purity (by HPLC) ≥98%
Isotopic Purity ≥99% atom % D
Chemical Identity Confirmed by ¹H-NMR, MS
Residual Solvents Conforms to USP <467>
Traceability Traceable to SI units

Synthesis of this compound

The synthesis of this compound involves the reaction of 11-chloro-dibenzo[b,f][2][3]thiazepine with piperazine-d8. The general synthetic route is based on the formation of the non-deuterated dimer impurity.[8]

A plausible synthetic workflow is outlined below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 11-chloro-dibenzo[b,f][1,4]thiazepine G This compound A->G B Piperazine-d8 B->G C Solvent: Xylene C->G D Catalyst: Potassium Iodide D->G E Base: Anhydrous Potassium Carbonate E->G F Temperature: 105-115°C F->G

Figure 1: Synthetic workflow for this compound.

Analytical Methodologies

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of quetiapine and its related substances in various matrices, including plasma and pharmaceutical formulations.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting quetiapine and its metabolites from plasma is liquid-liquid extraction.

Protocol:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration as per method validation).

  • Add 100 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

G A Plasma Sample (100 µL) B Add Internal Standard (this compound) A->B C Add 0.1 M NaOH B->C D Add Extraction Solvent C->D E Vortex (5 min) D->E F Centrifuge (4000 rpm, 10 min) E->F G Separate Organic Layer F->G H Evaporate to Dryness G->H I Reconstitute in Mobile Phase H->I J Inject into LC-MS/MS I->J

Figure 2: Liquid-liquid extraction workflow.
LC-MS/MS Method Parameters

Below are typical LC-MS/MS parameters for the analysis of quetiapine, which can be adapted for the dimer impurity.

ParameterTypical Value
LC System Agilent 1200 Series or equivalent
Column Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V
MRM Transitions Quetiapine: m/z 384.2 → 253.1; this compound: m/z 513.3 → 281.1 (example)

Mechanism of Action of Quetiapine: Signaling Pathways

The therapeutic effects of quetiapine are mediated through its interaction with various neurotransmitter receptors. Its primary mechanism of action is the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2]

G cluster_quetiapine Quetiapine cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_effects Therapeutic Effects Q Quetiapine D2 Dopamine D2 Receptor Q->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Q->HT2A Antagonism AC Adenylyl Cyclase D2->AC Inhibition PLC Phospholipase C HT2A->PLC Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Antipsychotic Antipsychotic Effects PKA->Antipsychotic IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC ERK ERK Pathway PKC->ERK ERK->Antipsychotic Antidepressant Antidepressant Effects ERK->Antidepressant

Figure 3: Simplified signaling pathway of Quetiapine.

Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, quetiapine is thought to reduce the positive symptoms of schizophrenia. This antagonism leads to a decrease in the inhibition of adenylyl cyclase, which in turn modulates downstream signaling cascades involving cAMP and protein kinase A (PKA).[1]

Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is believed to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.[2] This action can also enhance dopamine release in certain brain regions, such as the prefrontal cortex. The 5-HT2A receptor is coupled to Gq/11 proteins, and its antagonism by quetiapine modulates the phospholipase C (PLC) pathway, affecting the levels of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequently influencing protein kinase C (PKC) and intracellular calcium levels.

Conclusion

This compound is an indispensable tool for pharmaceutical researchers and analytical scientists. As a certified reference material, it ensures the reliability and accuracy of analytical methods developed for the quality control of quetiapine. A thorough understanding of its properties, synthesis, and application, as well as the pharmacology of the parent drug, is essential for its effective use in a regulatory-compliant environment. This guide provides a foundational resource for professionals working with quetiapine and its related compounds.

References

The Role of Quetiapine Dimer Impurity-d8 in Pharmaceutical Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Quetiapine Dimer Impurity-d8 in the pharmaceutical analysis of Quetiapine, an atypical antipsychotic medication. Understanding and controlling impurities is a fundamental aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This guide provides a comprehensive overview of the Quetiapine Dimer Impurity, its formation, and detailed analytical methodologies for its quantification, with a special focus on the use of its deuterated stable isotope, this compound, as an internal standard.

Introduction to Quetiapine and its Impurities

Quetiapine, marketed under various brand names, is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The manufacturing process of Quetiapine, as well as its degradation over time, can lead to the formation of several related substances or impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of any impurity present in a drug substance at a level of 0.1% or higher.[1]

One such process-related impurity is the Quetiapine Dimer Impurity, chemically known as 1,4-bis(dibenzo[b,f][2][3]thiazepin-11-yl)piperazine. This impurity is typically formed during the synthesis of Quetiapine and its presence in the final drug product must be carefully controlled. In pharmaceutical analysis, the accurate quantification of such impurities is paramount.

The Emergence of this compound as an Internal Standard

To achieve the high degree of accuracy and precision required in pharmaceutical quality control, analytical methods often employ internal standards. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. Isotopically labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based assays.

This compound is a deuterated form of the Quetiapine Dimer Impurity, where eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. This substitution results in a molecule with a higher mass, allowing it to be differentiated from the non-labeled impurity by a mass spectrometer, while exhibiting nearly identical chemical and physical properties. This ensures that any variability during sample preparation and analysis, such as extraction efficiency and ionization suppression in the mass spectrometer, affects both the analyte and the internal standard equally, leading to highly reliable quantification.

Synthesis and Formation of Quetiapine Dimer Impurity

The Quetiapine Dimer Impurity is a known process-related impurity that can arise during the synthesis of the Quetiapine drug substance. Its formation typically involves the reaction of two molecules of a key intermediate, 11-chloro-dibenzo[b,f][2][3]thiazepine, with one molecule of piperazine (B1678402).

A common synthetic route to this impurity involves heating 11-chloro-dibenzo[b,f][2][3]thiazepine and piperazine in a solvent such as xylene, in the presence of a base like anhydrous potassium carbonate and a catalyst like potassium iodide.[4] The reaction is typically carried out at elevated temperatures (105-115°C) for several hours.[4]

Below is a diagram illustrating the synthetic pathway leading to the formation of the Quetiapine Dimer Impurity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 11-chloro-dibenzo[b,f][1,4]thiazepine_1 11-chloro-dibenzo[b,f][1,4]thiazepine Quetiapine_Dimer_Impurity Quetiapine Dimer Impurity (1,4-bis(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine) 11-chloro-dibenzo[b,f][1,4]thiazepine_1->Quetiapine_Dimer_Impurity + Piperazine Piperazine Piperazine->Quetiapine_Dimer_Impurity + 11-chloro-dibenzo[b,f][1,4]thiazepine_2 11-chloro-dibenzo[b,f][1,4]thiazepine 11-chloro-dibenzo[b,f][1,4]thiazepine_2->Quetiapine_Dimer_Impurity + Solvent Xylene Solvent->Quetiapine_Dimer_Impurity Base K2CO3 Base->Quetiapine_Dimer_Impurity Catalyst KI Catalyst->Quetiapine_Dimer_Impurity Temperature 105-115°C Temperature->Quetiapine_Dimer_Impurity

Synthesis of Quetiapine Dimer Impurity.

Analytical Methodologies for the Quantification of Quetiapine Dimer Impurity

The quantification of the Quetiapine Dimer Impurity in pharmaceutical samples is typically performed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or, for higher sensitivity and specificity, with tandem mass spectrometry (LC-MS/MS). The use of this compound as an internal standard is particularly advantageous in LC-MS/MS methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A validated RP-HPLC method can be used for the routine analysis of Quetiapine and its related compounds, including the dimer impurity.

Experimental Protocol: HPLC-UV

ParameterSpecification
Column C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 6.6) : Acetonitrile : Methanol (45:40:15, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature 25 °C[2]
Detection UV at 220 nm[2]
Sample Preparation Accurately weigh 25.0 mg of Quetiapine raw material or crushed tablets into a 100 mL volumetric flask. Add 70.0 mL of mobile phase and sonicate to dissolve. Dilute to volume with mobile phase. Filter through a 0.45 µm PVDF membrane filter before injection.[2]
Standard Preparation Prepare a stock solution of Quetiapine Dimer Impurity in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, an LC-MS/MS method is preferred. This method utilizes the deuterated internal standard, this compound, to ensure the highest level of accuracy.

Experimental Protocol: LC-MS/MS

ParameterSpecification
Chromatography Ultra-High Performance Liquid Chromatography (UPLC)
Column C18 stationary phase (e.g., 50 mm x 2.1 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Triethylamine in water, pH adjusted to 7.2 with orthophosphoric acid[5]
Mobile Phase B Acetonitrile : Methanol (80:20, v/v)[5]
Gradient Elution A time-programmed gradient is employed to ensure separation from Quetiapine and other impurities.[5]
Flow Rate 0.5 mL/min[5]
Injection Volume 1 µL[5]
Column Temperature 40 °C[5]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Quetiapine Dimer Impurity: To be determined empirically, but would involve selecting a precursor ion (e.g., [M+H]+ at m/z 505.2) and a suitable product ion. This compound: Precursor ion ([M+H]+ at m/z 513.2) and a corresponding product ion.
Sample Preparation Similar to HPLC-UV, with the addition of a known concentration of this compound internal standard to all samples and standards prior to analysis.

The following diagram illustrates a typical analytical workflow for the quantification of the Quetiapine Dimer Impurity using LC-MS/MS with a deuterated internal standard.

G Sample_Weighing Weigh Quetiapine Sample IS_Spiking Spike with Quetiapine Dimer Impurity-d8 Sample_Weighing->IS_Spiking Dissolution Dissolve in Diluent IS_Spiking->Dissolution Filtration Filter Sample Dissolution->Filtration LC_Injection Inject into UPLC System Filtration->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) Chromatographic_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis Quantification Quantification of Quetiapine Dimer Impurity Data_Analysis->Quantification

LC-MS/MS Analytical Workflow.

Quantitative Data and Method Validation

Analytical methods for the quantification of impurities must be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Summary of Chemical and Physical Properties

CompoundMolecular FormulaMolecular Weight
Quetiapine Dimer ImpurityC₃₀H₂₄N₄S₂504.67 g/mol [6]
This compoundC₃₀H₁₆D₈N₄S₂512.72 g/mol [6]

Table 2: Typical Analytical Method Validation Parameters

ParameterTypical Specification
Linearity (r²) > 0.99
Accuracy (% Recovery) 90.7% to 103.9% for related impurities[2]
Precision (% RSD) < 5.0%
LOD For related impurities, can range from 14 ng/mL to 27 ng/mL.[2]
LOQ For related impurities, can range from 40 ng/mL to 80 ng/mL.[2]

The logical relationship for using a deuterated internal standard in quantitative analysis is depicted in the diagram below.

G Analyte Quetiapine Dimer Impurity (Analyte) Sample_Prep Sample Preparation (Extraction, Dilution, etc.) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Analyte_Response Analyte Peak Area LC_MS_Analysis->Analyte_Response IS_Response IS Peak Area LC_MS_Analysis->IS_Response Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Accurate Concentration of Analyte Calibration_Curve->Final_Concentration

Logic of using a deuterated internal standard.

Conclusion

The control of impurities is a non-negotiable aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. The Quetiapine Dimer Impurity is a known process-related impurity in the manufacturing of Quetiapine that requires careful monitoring. The use of its deuterated analog, this compound, as an internal standard in LC-MS/MS analysis represents the state-of-the-art in achieving accurate and reliable quantification. This technical guide has provided an in-depth overview of the role of this critical analytical standard, along with detailed methodologies and the underlying principles of its application. For researchers, scientists, and drug development professionals, the principles and protocols outlined herein serve as a valuable resource for the robust analysis of Quetiapine and its related substances.

References

Formation of Quetiapine Dimer: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Dimerization During Forced Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the quetiapine (B1663577) dimer, a known impurity, during forced degradation studies of the active pharmaceutical ingredient (API) quetiapine. Understanding the conditions leading to the formation of this dimer, its chemical structure, and the analytical methodologies for its detection and quantification is critical for developing robust and stable formulations and ensuring drug product quality and safety.

Introduction to Quetiapine and its Degradation Profile

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its chemical structure, 2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory agencies. One of the critical degradation products that can form is a dimeric impurity.

The Quetiapine Dimer: Structure and Identification

The primary dimeric impurity of quetiapine is identified as 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1][2]thiazepine) . It is also referred to as 1,4-bis[dibenzo[b,f][1][2]thiazepine-11-yl] piperazine (B1678402) and is listed in the European Pharmacopoeia (EP) as Quetiapine Impurity D .

Chemical Structure:

  • Molecular Formula: C₃₀H₂₄N₄S₂

  • Molecular Weight: 504.67 g/mol

  • CAS Number: 945668-94-0[3]

This impurity is characterized by the linkage of two dibenzothiazepine moieties through a central piperazine ring. Its formation implies a reaction involving the core tricycle of the quetiapine molecule or its precursors.

Formation of Quetiapine Dimer Under Forced Degradation Conditions

While the quetiapine dimer is a known impurity, detailed quantitative data on its formation under specific forced degradation conditions is not extensively published in the public domain. However, based on available literature and chemical principles, the following conditions are implicated in its formation.

Summary of Stress Conditions and Dimer Formation
Stress ConditionReagents and ConditionsObserved Dimer FormationAnalytical MethodReference
Acidic Hydrolysis 1N HCl, reflux at 80°C for 1 hourMentioned as a potential degradant, but specific yield is not reported.HPLC-UV, LC-MSInferred from general degradation studies.
Basic Hydrolysis 2N NaOH, reflux for 2 hoursFormation of a related dimer (Impurity VI) has been reported, suggesting susceptibility to dimerization under basic conditions.HPLC-UV, LC-MS[4]
Oxidative Stress 1% H₂O₂, benchtop for 20 minutesNot typically reported as a major product of oxidation. Primary degradation products are sulfoxides and N-oxides.HPLC-UV, LC-MS[5]
Thermal Stress 120°C for 12 hours (solid state)Not explicitly reported as a major thermal degradant.HPLC-UV[4]
Photolytic Stress Exposure to UV light (1.2 million Lux hours)Not reported as a primary photodegradation product.HPLC-UV[6]

Note: The table summarizes qualitative observations. Specific quantitative data on the percentage of dimer formation is not consistently available in the cited literature.

Proposed Mechanism of Dimer Formation

The precise mechanism for the formation of the 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1][2]thiazepine) dimer during forced degradation is not definitively established in the literature. However, a plausible pathway can be proposed based on the structure of quetiapine and its known precursors.

The dimer is structurally related to the intermediate 11-(piperazin-1-yl)dibenzo[b,f][1][2]thiazepine (a precursor in one synthetic route for quetiapine). It is conceivable that under certain stress conditions, particularly thermal or acidic/basic catalysis, the side chain of quetiapine could cleave, or unreacted starting materials could be present that lead to the formation of this intermediate. Subsequently, two molecules of this intermediate could react to form the dimer.

Another possibility involves the degradation of quetiapine to form a reactive intermediate which then reacts with another molecule of quetiapine or its degradation product. For instance, under basic conditions, a different dimeric impurity (Impurity VI) has been synthesized by the reaction of a degraded quetiapine fragment with another quetiapine molecule[4].

Below is a DOT script visualizing a proposed simplified pathway for the formation of the primary quetiapine dimer.

G cluster_stress Stress Conditions cluster_reactants Reactants / Intermediates cluster_product Product Acid Acidic Hydrolysis Quetiapine Quetiapine Acid->Quetiapine Base Basic Hydrolysis Base->Quetiapine Thermal Thermal Stress Thermal->Quetiapine Intermediate 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine Quetiapine->Intermediate Degradation / Cleavage Dimer Quetiapine Dimer (11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine)) Intermediate->Dimer Dimerization (x2)

Caption: Proposed pathway for Quetiapine dimer formation.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on quetiapine, adapted from various sources. These protocols can be used as a starting point for investigating the formation of the quetiapine dimer.

General Stock Solution Preparation

Prepare a stock solution of quetiapine fumarate (B1241708) in a suitable solvent (e.g., methanol, or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.

  • Reflux the mixture at 80°C for 1 hour.

  • Cool the solution to room temperature.

  • Neutralize with 1N sodium hydroxide (B78521) to approximately pH 7.0.

  • Dilute to a suitable concentration with the mobile phase for analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 2N sodium hydroxide.

  • Reflux the mixture for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize with 2N hydrochloric acid to approximately pH 7.0.

  • Dilute to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 1% hydrogen peroxide.

  • Keep the solution at room temperature for 20 minutes.

  • Dilute to a suitable concentration with the mobile phase for analysis.

Thermal Degradation (Solid State)
  • Place a known amount of solid quetiapine fumarate in a temperature-controlled oven.

  • Expose the sample to 120°C for 12 hours.

  • After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.

Photolytic Degradation
  • Expose a solution of quetiapine fumarate (or the solid drug) to a combination of white fluorescent and near-UV lamps, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

  • Prepare a sample of the exposed material for analysis.

The workflow for a typical forced degradation study is illustrated below.

G cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Quetiapine Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress SamplePrep Sample Preparation (Neutralization, Dilution) Stress->SamplePrep HPLC HPLC/UPLC Analysis SamplePrep->HPLC LCMS LC-MS for Identification SamplePrep->LCMS Quantify Quantification of Dimer and other Degradants HPLC->Quantify Pathway Elucidation of Degradation Pathway LCMS->Pathway

Caption: Workflow for a forced degradation study of Quetiapine.

Analytical Methodologies for Dimer Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of the quetiapine dimer from the parent drug and other degradation products.

Typical HPLC Method Parameters
ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile, methanol) in isocratic or gradient mode.
Flow Rate 1.0 mL/min
Detection UV at approximately 220 nm or 252 nm
Column Temperature 25°C - 40°C
Injection Volume 10-20 µL

Method Validation: The analytical method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness for the quantification of the quetiapine dimer.

Conclusion and Recommendations

The formation of the quetiapine dimer, 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1][2]thiazepine), is a potential degradation pathway for quetiapine, particularly under hydrolytic and thermal stress conditions. While quantitative data in the public domain is scarce, it is imperative for drug development professionals to:

  • Screen for Dimer Formation: Actively look for the presence of this dimer during forced degradation studies using a validated, stability-indicating analytical method.

  • Characterize the Impurity: If detected, confirm its identity using mass spectrometry and by comparing its retention time with a reference standard of the dimer.

  • Control Strategies: If the dimer is formed at levels approaching the identification/qualification threshold, formulation and process development efforts should focus on mitigating the conditions that lead to its formation. This may include controlling pH, excluding moisture, and optimizing storage conditions.

A thorough understanding of the potential for dimer formation is crucial for ensuring the quality, safety, and efficacy of quetiapine-containing drug products.

References

The Strategic Use of Labeled Quetiapine Impurities in Pharmaceutical Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of labeled Quetiapine (B1663577) impurities in modern drug development. From understanding metabolic pathways to ensuring regulatory compliance, the use of isotopically labeled standards is indispensable for the safety, efficacy, and quality of the final drug product. This document outlines the regulatory landscape, analytical methodologies, and practical applications of labeled Quetiapine impurities.

Introduction: The Importance of Impurity Profiling

Quetiapine, an atypical antipsychotic, undergoes extensive metabolism and can degrade under various conditions, leading to the formation of numerous related substances.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control of these impurities.[2] The identification, quantification, and toxicological assessment of impurities are critical components of the drug development process. Isotopically labeled impurities serve as invaluable tools in these endeavors, offering unparalleled precision and accuracy in analytical testing.

Regulatory Framework for Impurity Control

The ICH guidelines provide a harmonized approach to the control of impurities in new drug substances and products.[2] Key guidelines include:

  • ICH Q3A(R2): Impurities in New Drug Substances

  • ICH Q3B(R2): Impurities in New Drug Products

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities

These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Quetiapine: Metabolism and Known Impurities

Quetiapine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved.[3] Key metabolic pathways include sulfoxidation, N-dealkylation, and oxidation.[4] These metabolic processes, along with potential degradation during manufacturing and storage, can result in a variety of impurities.

Table 2: Common Quetiapine Impurities and Metabolites
Impurity/Metabolite NameMolecular FormulaMolecular Weight ( g/mol )Typical Occurrence/Source
Quetiapine S-OxideC₂₁H₂₅N₃O₃S399.51Oxidative Degradation/Metabolism
Quetiapine N-OxideC₂₁H₂₅N₃O₃S399.51Oxidative Degradation/Metabolism
N-Desalkylquetiapine (Norquetiapine)C₁₇H₁₇N₃S295.40Metabolism (Active Metabolite)
7-HydroxyquetiapineC₂₁H₂₅N₃O₃S399.51Metabolism (Active Metabolite)
Desethanol QuetiapineC₁₉H₂₁N₃OS339.45Process-Related/Degradation
Quetiapine DimerC₄₀H₃₉N₃O₂S625.83Process-Related
11-(Piperazin-1-yl)dibenzo[b,f][5][6]thiazepineC₁₇H₁₇N₃S295.40Process-Related Intermediate

Note: This table is not exhaustive but represents some of the commonly identified impurities and metabolites.

The Role of Labeled Impurities in Drug Development

Isotopically labeled compounds, particularly those incorporating stable isotopes like Deuterium (²H or D) and Carbon-13 (¹³C), are powerful tools in pharmaceutical analysis.[5]

Applications of Labeled Quetiapine Impurities:

  • Internal Standards in Bioanalysis: Labeled impurities are ideal internal standards for LC-MS/MS assays to quantify Quetiapine and its metabolites in biological matrices. Their similar chemical and physical properties to the analyte ensure accurate correction for matrix effects and variations in sample processing and instrument response.

  • Metabolite Identification: Co-elution of a synthesized labeled metabolite with a peak observed in a biological sample provides definitive identification of that metabolite.

  • Mass Balance Studies: Labeled compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug, ensuring that all drug-related material is accounted for.

  • Quantification of Impurities: Labeled versions of known impurities allow for precise quantification in the drug substance and product, which is crucial for meeting regulatory limits.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6]

Objective: To generate degradation products of Quetiapine under various stress conditions.

Protocol:

  • Acid Hydrolysis:

    • Dissolve Quetiapine fumarate (B1241708) in a suitable solvent (e.g., methanol).

    • Add 1N HCl and reflux the solution at 80°C for 1 hour.[6]

    • Cool the solution and neutralize with 1N NaOH.[6]

    • Dilute with the mobile phase for LC-MS/MS analysis.

  • Base Hydrolysis:

    • Dissolve Quetiapine fumarate in a suitable solvent.

    • Add 2N NaOH and heat at 60°C for 30 minutes.[6]

    • Cool the solution and neutralize with 2N HCl.[6]

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve Quetiapine fumarate in a suitable solvent.

    • Add 3% H₂O₂ and keep the solution at room temperature for 24-48 hours.[1]

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose solid Quetiapine fumarate to 60°C for 6 hours.[6]

    • Dissolve the stressed sample in a suitable diluent for analysis.

  • Photolytic Degradation:

    • Expose a solution of Quetiapine fumarate to UV light (e.g., 254 nm) for a defined period.

    • Analyze the resulting solution by LC-MS/MS.

LC-MS/MS Method for Impurity Profiling

Objective: To separate, identify, and quantify Quetiapine and its impurities.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

Protocol:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., XBridge C18, 4.6 mm x 150 mm, 3.5 µm) is commonly used.

    • Mobile Phase A: Acetonitrile/Buffer (e.g., 0.01 M ammonium (B1175870) acetate) mixture.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 23-45°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of known impurities using their specific precursor-to-product ion transitions. Full scan and product ion scans are used for the identification of unknown impurities.

    • Example Transitions:

      • Quetiapine: m/z 384.2 → 253.1

      • Internal Standard (e.g., labeled Quetiapine): Monitor the corresponding mass shift.

Synthesis of Labeled Quetiapine Impurities (General Approach)

While specific protocols for every labeled impurity are proprietary, a general strategy involves introducing an isotopic label into a precursor molecule during the synthesis of the impurity.

Example: Synthesis of Deuterium-Labeled Quetiapine S-Oxide

  • Synthesis of Labeled Quetiapine: A deuterium-labeled version of Quetiapine (e.g., Quetiapine-d8) can be synthesized using deuterated starting materials or reagents in the standard synthetic route for Quetiapine. Commercially available labeled precursors are often used.

  • Oxidation to the S-Oxide: The labeled Quetiapine is then oxidized to form the labeled S-oxide.

    • Dissolve the labeled Quetiapine in a suitable solvent like methanol.

    • Add an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) dihydrate.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, the reaction is quenched, and the labeled Quetiapine S-oxide is purified using techniques like preparative HPLC.

Visualizing Pathways and Workflows

Metabolic Pathway of Quetiapine

The following diagram illustrates the primary metabolic transformations of Quetiapine.

Quetiapine_Metabolism Quetiapine Quetiapine N_Desalkyl N-Desalkylquetiapine (Norquetiapine) (Active) Quetiapine->N_Desalkyl CYP3A4 (N-dealkylation) S_Oxide Quetiapine Sulfoxide (Inactive) Quetiapine->S_Oxide CYP3A4 (Sulfoxidation) Hydroxy_7 7-Hydroxyquetiapine (Active) Quetiapine->Hydroxy_7 CYP2D6 (Hydroxylation) Carboxylic_Acid Carboxylic Acid Metabolite Quetiapine->Carboxylic_Acid Oxidation

Caption: Primary metabolic pathways of Quetiapine.

Experimental Workflow for Impurity Identification and Characterization

This workflow outlines the systematic process from impurity detection to structural elucidation and control.

Impurity_Workflow cluster_0 Impurity Detection & Profiling cluster_1 Impurity Identification & Characterization cluster_2 Quantification & Control Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, etc.) Method_Dev Stability-Indicating LC-MS/MS Method Development Forced_Degradation->Method_Dev Impurity_Profile Impurity Profiling of Batches Method_Dev->Impurity_Profile Isolation Isolation of Unknown Impurity (Prep-HPLC) Impurity_Profile->Isolation Structure_Elucidation Structure Elucidation (HRMS, NMR, IR) Isolation->Structure_Elucidation Synthesis Synthesis of Impurity Standard (Labeled & Unlabeled) Structure_Elucidation->Synthesis Quantification Quantification using Labeled Internal Standard Synthesis->Quantification Toxicology Toxicological Assessment Quantification->Toxicology Control_Strategy Establish Control Strategy & Specifications Toxicology->Control_Strategy

Caption: Workflow for pharmaceutical impurity identification.

Conclusion

The use of labeled Quetiapine impurities is a cornerstone of a robust drug development program. These tools provide the necessary precision and certainty to navigate the complex landscape of impurity profiling, from early-stage metabolite identification to late-stage quality control and regulatory submission. By integrating the synthesis and application of labeled standards into the development workflow, pharmaceutical scientists can ensure the production of safe, effective, and high-quality Quetiapine drug products.

References

Quetiapine Degradation: Unraveling the Pathways to Dimer Formation and Other Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to illuminate the degradation pathways of the atypical antipsychotic drug, quetiapine (B1663577). This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the formation of a key dimeric impurity, alongside other degradation products generated under various stress conditions. The guide emphasizes detailed experimental protocols, quantitative data analysis, and visual representations of chemical transformations.

Quetiapine, a dibenzothiazepine derivative, is susceptible to degradation through several pathways, including oxidation, hydrolysis, and photolysis. A significant impurity that has been identified is a dimeric substance, chemically known as 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine. While primarily recognized as a process-related impurity arising during the synthesis of the active pharmaceutical ingredient (API), evidence suggests its potential formation under specific stress conditions.

The Dimeric Impurity: A Process-Related Origin

The predominant route to the formation of the quetiapine dimer is linked to the manufacturing process of the drug substance. The synthesis of quetiapine involves the reaction of 11-chloro-dibenzo[b,f][1][2]thiazepine with piperazine (B1678402). Under certain reaction conditions, a side reaction can occur where two molecules of the dibenzothiazepine moiety react with one molecule of piperazine, leading to the formation of the dimeric impurity.

While forced degradation studies are crucial for assessing the intrinsic stability of a drug, the formation of this specific dimer as a direct degradant of quetiapine is not extensively documented. However, its presence has been noted in impurity profiling studies, indicating its importance in quality control.

Forced Degradation Studies of Quetiapine

Forced degradation studies are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Quetiapine has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.

Under these conditions, quetiapine primarily degrades into other products, such as quetiapine sulfoxide (B87167) and quetiapine N-oxide, particularly under oxidative stress.[3] Hydrolytic and photolytic conditions also lead to the formation of various other degradation products.[1][2][4]

Table 1: Summary of Quetiapine Degradation Products under Various Stress Conditions
Stress ConditionMajor Degradation Products IdentifiedReference
Oxidative Quetiapine Sulfoxide, Quetiapine N-Oxide[3]
Acidic Hydrolysis Various unspecified degradation products[2]
Basic Hydrolysis Various unspecified degradation products[2]
Photolytic (UVC) 2-[2-[4-(5-oxidodibenzo[b,f][1][2]thiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol and other photoproducts[1][4]
Process-Related 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine (Dimer)[5]

Experimental Methodologies

A detailed understanding of the experimental conditions that lead to the formation of quetiapine impurities is critical for their control.

Synthesis of Quetiapine Dimer Impurity

A common synthetic route for the quetiapine dimer impurity involves the following steps:

  • Reaction Setup: 11-chloro-dibenzo[b,f][1][2]thiazepine and piperazine are reacted in a suitable solvent such as xylene.

  • Catalysis: A catalyst like potassium iodide or sodium iodide is used.

  • Base: An anhydrous base, for instance, potassium carbonate or sodium carbonate, is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a temperature range of 105-115°C for a duration of 4-10 hours.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and washed with purified water. The resulting solid, the quetiapine dimer, is then isolated through filtration.

Forced Degradation Protocols

Standard forced degradation studies for quetiapine involve the following conditions:

  • Acidic Hydrolysis: Treatment with 1N HCl at 80°C for 1 hour.[6]

  • Basic Hydrolysis: Treatment with 2N NaOH for 2 hours.[6]

  • Oxidative Degradation: Treatment with 1% H₂O₂ for 20 minutes at room temperature.[6]

  • Thermal Degradation: Exposure to a temperature of 120°C for 12 hours.[6]

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light as per ICH guidelines.[6]

Visualizing the Pathways

To further clarify the formation of the quetiapine dimer and other degradation products, the following diagrams illustrate the key chemical pathways and experimental workflows.

G Synthesis Pathway of Quetiapine Dimer Impurity cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 11-chloro-dibenzo[b,f][1,4]thiazepine G 1,4-bis(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine (Quetiapine Dimer) A->G B Piperazine B->G C Xylene (Solvent) C->G D Potassium Iodide (Catalyst) D->G E Anhydrous Potassium Carbonate (Base) E->G F 105-115°C for 4-10h F->G

Synthesis of Quetiapine Dimer Impurity

G Forced Degradation Workflow for Quetiapine cluster_start Starting Material cluster_stress Stress Conditions cluster_analysis Analysis cluster_products Identified Degradation Products Quetiapine Quetiapine Fumarate (B1241708) Acid Acidic Hydrolysis (1N HCl, 80°C, 1h) Quetiapine->Acid Base Basic Hydrolysis (2N NaOH, 2h) Quetiapine->Base Oxidation Oxidative Degradation (1% H2O2, 20 min) Quetiapine->Oxidation Thermal Thermal Degradation (120°C, 12h) Quetiapine->Thermal Photo Photolytic Degradation (UV/Vis light) Quetiapine->Photo LCMS LC-MS/MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS Products Quetiapine Sulfoxide Quetiapine N-Oxide Other Degradants LCMS->Products

Forced Degradation Workflow

Conclusion

The formation of the dimeric impurity of quetiapine is primarily a concern related to the synthesis process rather than a result of degradation under typical stress conditions. While forced degradation studies are essential for understanding the overall stability of quetiapine, they predominantly yield other degradation products such as oxides. A thorough understanding of both the synthetic and degradation pathways is crucial for the development of robust control strategies to ensure the quality, safety, and efficacy of quetiapine drug products. This technical guide serves as a critical resource for professionals dedicated to achieving these goals.

References

Methodological & Application

Application Note: HPLC Method for the Determination of Quetiapine Dimer Impurity-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the deuterated quetiapine (B1663577) dimer impurity (Quetiapine Dimer Impurity-d8). This method is essential for the accurate analysis of quetiapine drug substances and formulations, ensuring their quality, safety, and efficacy. The described protocol is based on established reverse-phase HPLC principles for quetiapine and its related substances, providing a robust framework for researchers and analysts in pharmaceutical quality control and drug development.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During the synthesis and storage of quetiapine, various process-related impurities and degradation products can form. One such impurity is the quetiapine dimer. The deuterated analogue, this compound, is a critical component used as an internal standard in bioanalytical studies or as a labeled compound in various analytical applications. An accurate and reliable analytical method is crucial for its quantification. This document provides a detailed protocol for an HPLC method suitable for this purpose.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the determination of this compound.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Phosphate (B84403) buffer (pH adjusted)

    • Purified water (HPLC grade)

    • Quetiapine Fumarate Reference Standard

    • This compound Reference Standard

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of phosphate buffer, acetonitrile, and methanol. A common starting ratio is Phosphate Buffer (pH 6.6):Acetonitrile:Methanol (45:40:15, v/v/v).[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C[1]
Detection Wavelength 220 nm[1][2]
Run Time Approximately 30 minutes (may need adjustment based on system and specific separation)
Preparation of Solutions
  • Buffer Preparation: Prepare a phosphate buffer solution and adjust the pH to 6.6 using an appropriate acid or base. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer, acetonitrile, and methanol in the specified ratio. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration appropriate for the analysis.

  • Sample Solution: Accurately weigh the sample containing Quetiapine and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data for method validation based on typical performance for related quetiapine impurities.

System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Method Validation Summary
ParameterTypical Performance
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Dependent on instrumentation, typically in the ng/mL range.
Limit of Quantification (LOQ) Dependent on instrumentation, typically in the ng/mL range.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions instrument_setup Set Up HPLC System and Equilibrate Column prep_solutions->instrument_setup inject_std Inject Standard Solution (x6) for System Suitability instrument_setup->inject_std check_suitability Verify System Suitability (Tailing, Plates, RSD) inject_std->check_suitability inject_sample Inject Sample Solution check_suitability->inject_sample If suitability passes acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_conc Calculate Concentration of This compound integrate_peaks->calculate_conc

Caption: Workflow for HPLC Determination of this compound.

Conclusion

The HPLC method described in this application note provides a comprehensive framework for the reliable quantification of this compound. The protocol, including the specified chromatographic conditions and solution preparations, is designed to yield accurate and reproducible results. Adherence to the system suitability and method validation parameters outlined will ensure the integrity of the data generated. This method is suitable for routine quality control analysis and for use in research and development settings.

References

Application Note: Structural Elucidation of Quetiapine Dimer Impurity-d8 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the structural elucidation of a deuterated dimer impurity of Quetiapine (B1663577), specifically Quetiapine Dimer Impurity-d8. The positive electrospray ionization (ESI) technique coupled with tandem mass spectrometry provides high sensitivity and specificity for the detection and fragmentation of this impurity.[1][2] This document provides a comprehensive protocol for the chromatographic separation and mass spectrometric analysis, along with a proposed fragmentation pathway for the impurity. The methodologies and data presented herein are intended to guide researchers, scientists, and drug development professionals in the identification and characterization of similar process-related or degradation impurities in active pharmaceutical ingredients (APIs).

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[2] During the synthesis and storage of Quetiapine, various impurities can form, which may impact the safety and efficacy of the drug product.[2] Regulatory agencies require stringent control and characterization of these impurities. One such process-related impurity is a dimeric species. The use of deuterated standards, such as Quetiapine-d8, is common in quantitative bioanalysis.[3] However, deuterated analogues of impurities can also be present and require characterization. This application note focuses on the structural elucidation of a deuterated dimer impurity of Quetiapine (this compound) using LC-MS/MS. The structure of the non-deuterated dimer impurity, 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1][4]thiazepine), has been previously reported.[5][6] The "d8" designation in this context is presumed to refer to the eight deuterium (B1214612) atoms on the two ethylene (B1197577) groups of the piperazine (B1678402) rings, a common deuteration pattern for Quetiapine internal standards.

Experimental Protocols

Sample Preparation

A stock solution of the this compound reference standard was prepared by dissolving 1.0 mg of the substance in 1.0 mL of methanol (B129727) to achieve a concentration of 1 mg/mL. A working solution of 10 µg/mL was prepared by diluting the stock solution with a 50:50 mixture of methanol and water.

Liquid Chromatography
  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

Mass Spectrometry
  • System: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Acquisition Mode: Full scan (MS) and product ion scan (MS/MS).

  • MS Scan Range: m/z 100-1000.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 20 to 40 eV for fragmentation.

Data Presentation

The analysis of the this compound by LC-MS/MS is expected to yield the following quantitative data.

ParameterExpected Value
Precursor Ion [M+H]⁺ (m/z) 513.2
Retention Time (min) Approx. 18-22

The proposed major fragment ions in the MS/MS spectrum are summarized in the table below.

Proposed Fragment IonStructureExpected m/z
[M+H - C₁₃H₈NS]⁺ Deuterated dibenzo[b,f][1][4]thiazepine-piperazine fragment314.2
[C₁₃H₈NS]⁺ Dibenzo[b,f][1][4]thiazepine fragment210.0
[C₁₅H₁₃N₂S-d4]⁺ Deuterated piperazine-thiazepine fragment261.1
[C₄H₉N-d4]⁺ Deuterated piperazine fragment90.1

Visualization of Experimental Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for the this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_elucidation Structural Elucidation start Reference Standard stock Stock Solution (1 mg/mL) start->stock Dissolve in Methanol working Working Solution (10 µg/mL) stock->working Dilute hplc HPLC Separation working->hplc ms MS Detection (Full Scan) hplc->ms Elution msms MS/MS Fragmentation ms->msms Precursor Ion Selection data Data Analysis msms->data pathway Propose Fragmentation Pathway data->pathway structure Confirm Structure pathway->structure

Caption: Experimental workflow for the structural elucidation of this compound.

fragmentation cluster_precursor Precursor Ion cluster_fragments Major Fragment Ions precursor This compound [M+H]⁺ m/z = 513.2 frag1 Fragment 1 [M+H - C₁₃H₈NS]⁺ m/z = 314.2 precursor->frag1 Loss of dibenzo[b,f][1,4]thiazepine frag2 Fragment 2 [C₁₃H₈NS]⁺ m/z = 210.0 precursor->frag2 Cleavage at piperazine ring frag3 Fragment 3 [C₁₅H₁₃N₂S-d4]⁺ m/z = 261.1 precursor->frag3 Cleavage frag1->frag2 Further fragmentation

Caption: Proposed fragmentation pathway for this compound in positive ESI-MS/MS.

Discussion

The structural elucidation of impurities is a critical aspect of drug development and quality control. The LC-MS/MS method presented here is designed to be a powerful tool for this purpose. The chromatographic conditions are selected to achieve good separation of the dimer impurity from the parent drug and other related substances. The mass spectrometric parameters are optimized for sensitive detection and effective fragmentation of the target analyte.

The proposed fragmentation pathway is based on the known fragmentation patterns of Quetiapine and similar compounds.[7][8][9] The primary cleavage is expected to occur at the piperazine ring and the bonds connecting it to the dibenzo[b,f][1][4]thiazepine moieties. The presence of deuterium atoms on the piperazine rings will result in characteristic mass shifts in the fragment ions, which can be used to confirm the location of deuteration. High-resolution mass spectrometry (Q-TOF) can be employed to provide elemental composition data for the precursor and fragment ions, further increasing the confidence in the structural assignment.[4]

Conclusion

This application note provides a detailed protocol and theoretical framework for the structural elucidation of this compound using LC-MS/MS. The combination of chromatographic separation and tandem mass spectrometry offers a highly specific and sensitive approach for the identification and characterization of this and other related impurities. The presented workflow and fragmentation pathway can serve as a valuable resource for analytical scientists working in the pharmaceutical industry.

References

Application Notes and Protocols for Forced Degradation Study of Quetiapine Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a forced degradation study of Quetiapine (B1663577) fumarate (B1241708), an atypical antipsychotic drug. Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods as mandated by regulatory bodies.

Introduction

Quetiapine fumarate is susceptible to degradation under various stress conditions, which can impact its efficacy and safety.[1][2] Forced degradation studies, also known as stress testing, involve subjecting the drug to conditions more severe than those used in accelerated stability testing. The goal is to generate degradation products and develop a stability-indicating analytical method capable of separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products.[1][3] This ensures the analytical method is suitable for stability monitoring of the drug product. Quetiapine fumarate has been found to be particularly susceptible to degradation under oxidative and hydrolytic (acidic and basic) conditions.[2][4][5][6]

Experimental Protocols

The following protocols are compiled from various scientific studies and outline the common methodologies for the forced degradation of Quetiapine fumarate.[1][7]

Preparation of Stock Solution

Prepare a stock solution of Quetiapine fumarate in a suitable solvent, such as methanol (B129727) or a mixture of water and acetonitrile, at a concentration of approximately 1 mg/mL.[1]

Stress Conditions
  • Objective: To assess the degradation of Quetiapine fumarate in an acidic environment.

  • Protocol:

    • To a known volume of the Quetiapine fumarate stock solution, add an equal volume of 1N hydrochloric acid (HCl).[1][7]

    • Reflux the mixture at 80°C for 1 hour or heat at 60°C for 30 minutes.[1][7]

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution to approximately pH 7.0 with 1N sodium hydroxide (B78521) (NaOH).[1][8]

    • Dilute the solution to a suitable concentration with the mobile phase or a suitable diluent for analysis.[1]

  • Objective: To evaluate the degradation of Quetiapine fumarate in a basic environment.

  • Protocol:

    • To a known volume of the Quetiapine fumarate stock solution, add an equal volume of 2N sodium hydroxide (NaOH).[1][8]

    • Stress the mixture for 2 hours at room temperature, or alternatively, heat in 1N NaOH at 60°C for 30 minutes.[1][7]

    • After the incubation period, cool the solution.

    • Neutralize the solution to approximately pH 7.0 with 2N hydrochloric acid (HCl).[1][8]

    • Dilute the sample to the desired concentration for analysis.

  • Objective: To investigate the degradation of Quetiapine fumarate in the presence of an oxidizing agent.

  • Protocol:

    • To a known volume of the Quetiapine fumarate stock solution, add an equal volume of 1% or 3% hydrogen peroxide (H₂O₂).[1][4][8]

    • Keep the solution at room temperature for 20-30 minutes.[4][8]

    • After the reaction time, dilute the solution to the target concentration for analysis.

  • Objective: To determine the effect of high temperature on the stability of Quetiapine fumarate.

  • Protocol:

    • Place the solid Quetiapine fumarate drug substance in a temperature-controlled oven at 80°C for 36 hours or at 120°C for 12 hours.[3][8]

    • After the exposure period, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-stressed sample in a suitable diluent to the desired concentration for analysis.

  • Objective: To evaluate the stability of Quetiapine fumarate upon exposure to light.

  • Protocol:

    • Expose the solid drug substance or a solution of the drug to UV light (e.g., 200 Watt hours/m²) for 7 days.[7]

    • A control sample should be kept in the dark under the same conditions.

    • After the exposure period, prepare a solution of the photo-stressed sample in a suitable diluent to the desired concentration for analysis.

  • Objective: To assess the hydrolytic degradation in a neutral aqueous medium.

  • Protocol:

    • Prepare a solution of Quetiapine fumarate in water.

    • Reflux the solution at 80°C for 2 hours or heat at 60°C for 6 hours.[1][7]

    • After heating, cool the solution to room temperature.

    • Dilute the sample as needed for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for the analysis of forced degradation samples. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

HPLC Method
  • Column: A C18 column is frequently used for the separation.[3][9]

  • Mobile Phase: A common mobile phase consists of a mixture of methanol, acetonitrile, and a buffer (e.g., phosphate (B84403) buffer).[3][4] For instance, a ratio of methanol:acetonitrile:water (67:16:17) has been reported.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3][9]

  • Detection: UV detection at 220 nm is a common wavelength for analysis.[3][9]

  • Column Temperature: The column is typically maintained at ambient temperature or a controlled temperature such as 25°C or 35°C.[4][9]

Data Presentation

The results of the forced degradation study should be summarized to clearly indicate the extent of degradation under each stress condition.

Table 1: Summary of Forced Degradation Results for Quetiapine Fumarate

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acidic Hydrolysis1N HCl30 min60°C~24.56%[3]
Alkaline Hydrolysis1N NaOH30 min60°C~25.42%[3]
Oxidative DegradationHydrogen Peroxide--~61.45%[3]
Thermal DegradationDry Heat36 hours80°C~8.42%[3]
Photolytic DegradationUV Light--~5.45%[3]

Note: The degradation percentages are indicative and can vary based on the exact experimental conditions.

Visualization

The following diagrams illustrate the general workflow for a forced degradation study and the logical relationship of the different stress conditions.

Forced_Degradation_Workflow cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Quetiapine Fumarate API/Drug Product StockSol Prepare Stock Solution API->StockSol Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) StockSol->Acid Base Alkaline Hydrolysis (e.g., 2N NaOH, RT) StockSol->Base Oxidative Oxidative Degradation (e.g., 1% H₂O₂, RT) StockSol->Oxidative Thermal Thermal Degradation (e.g., 80°C) StockSol->Thermal Photolytic Photolytic Degradation (UV/Visible Light) StockSol->Photolytic Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation & Reporting HPLC->Data

Caption: Experimental workflow for the forced degradation study of Quetiapine fumarate.

Degradation_Pathways cluster_conditions Stress Conditions Quetiapine Quetiapine Fumarate Acid Acidic (HCl) Quetiapine->Acid Base Alkaline (NaOH) Quetiapine->Base Oxidative Oxidative (H₂O₂) Quetiapine->Oxidative Thermal Thermal Quetiapine->Thermal Photolytic Photolytic Quetiapine->Photolytic DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidative->DegradationProducts Thermal->DegradationProducts Photolytic->DegradationProducts

Caption: Logical relationship of stress conditions leading to degradation products.

References

Application Notes and Protocols: Development of a Stability-Indicating Method for Quetiapine Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quetiapine (B1663577) Fumarate (B1241708) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] The stability of a pharmaceutical product is a critical quality attribute, as chemical degradation can lead to a loss of potency and the formation of potentially harmful impurities.[2] Therefore, it is essential to develop and validate a stability-indicating analytical method that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.[3] This document provides a comprehensive protocol for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Quetiapine Fumarate, including procedures for forced degradation studies as per the International Conference on Harmonization (ICH) guidelines.[4][5]

Principle of the Method

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Quetiapine from its potential degradation products.[6] Forced degradation studies are performed by subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[7][8] The developed chromatographic method is then used to resolve the active pharmaceutical ingredient (API) from any degradants, thus demonstrating its stability-indicating capability.[8]

Experimental Protocols

Materials and Reagents
  • Quetiapine Fumarate reference standard

  • Quetiapine Fumarate tablets

  • HPLC grade acetonitrile[8]

  • HPLC grade methanol[1]

  • Analytical grade di-potassium hydrogen orthophosphate[8]

  • Orthophosphoric acid[6]

  • Hydrochloric acid (HCl)[3]

  • Sodium hydroxide (B78521) (NaOH)[3]

  • Hydrogen peroxide (H₂O₂)[3]

  • High purity water[8]

  • 0.45 µm membrane filters[9]

Equipment
  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector[8]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[9]

  • Analytical balance

  • pH meter

  • Sonicator

  • Hot air oven[8]

  • Photostability chamber[8]

  • Water bath[8]

Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile (B52724) and Phosphate (B84403) Buffer (pH 3) in a 50:50 (v/v) ratio.[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 292 nm[9]
Injection Volume 10 µL[8]
Column Temperature Ambient or controlled at 35°C[8]

Note: These conditions are a starting point and may require optimization.

Preparation of Solutions
  • Phosphate Buffer (pH 3): Prepare a solution of a suitable phosphate salt (e.g., di-potassium hydrogen orthophosphate) in water and adjust the pH to 3.0 using orthophosphoric acid.[8][9]

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.[5][9]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Quetiapine Fumarate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase, sonicate for 20 minutes, and make up the volume.[9]

  • Sample Solution (e.g., 100 µg/mL): Weigh and crush at least twenty Quetiapine Fumarate tablets to obtain a fine powder.[9] Transfer a quantity of powder equivalent to 10 mg of Quetiapine to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 20 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.[9] Filter the solution through a 0.45 µm membrane filter before injection.[9]

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[8] Prepare stressed samples from the Quetiapine Fumarate stock solution.

  • Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl. Reflux the solution at 80°C for 1 hour.[10] Cool the solution to room temperature and neutralize it with 1N NaOH.[10] Dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: To an aliquot of the stock solution, add 2N NaOH and keep the mixture for 2 hours.[3][10] Cool the solution and neutralize it with 2N HCl.[10] Dilute with the mobile phase to the target concentration.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature.[11] One study suggests exposure for 20 minutes.[10] Dilute with the mobile phase to the target concentration for analysis. Significant degradation has been observed under oxidative conditions, leading to the formation of N-Oxide and S-Oxide.[12]

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat in an oven at a temperature such as 80°C for 36 hours or 120°C for 12 hours.[7][10] After the specified time, cool the sample and prepare a solution in the mobile phase to the target concentration.

  • Photolytic Degradation: Expose the drug solution to a UV lamp in a photostability chamber.[1] The exposure should be for a period sufficient to evaluate degradation, for example, for several hours.[1] Prepare a solution of the photo-stressed sample in the mobile phase to the desired concentration for analysis.[3]

Data Presentation

The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the purity of the Quetiapine peak.

Table 1: Summary of Forced Degradation Results for Quetiapine Fumarate

Stress ConditionTreatment% Degradation of QuetiapineRetention Time (min) - QuetiapineRetention Time (min) - Major Degradation Product(s)Peak Purity
Acidic 1N HCl, 80°C, 1 hr~24.56%[7]~3.3To be determinedPass
Alkaline 2N NaOH, RT, 2 hr~25.42%[7]~3.3To be determinedPass
Oxidative 3% H₂O₂, RT, 20 min~61.45%[7]~3.3To be determined (e.g., N-Oxide, S-Oxide)[12]Pass
Thermal 80°C, 36 hr~8.42%[7]~3.3To be determinedPass
Photolytic UV Light Exposure~5.45%[7]~3.3To be determinedPass

Note: The % degradation values are indicative and taken from literature; actual results may vary based on specific experimental conditions.[7] The retention time of Quetiapine is an example.[5]

Method Validation

Once the method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and placebo.[8] The forced degradation studies are a key part of establishing specificity.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] A linear relationship should be established across a range of concentrations (e.g., 20-100 µg/mL).[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9] This is often assessed by recovery studies at different concentration levels (e.g., 80%, 100%, 120%).[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[9]

Visualizations

G prep Sample & Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) inject Inject Samples (Standard, Control, Stressed) hplc->inject chrom Chromatographic Separation inject->chrom detect UV Detection chrom->detect data_acq Data Acquisition detect->data_acq analysis Data Analysis (Peak Integration, Purity Check) data_acq->analysis report Reporting & Validation analysis->report

Caption: Experimental workflow for the stability-indicating HPLC method.

G acid Acid Hydrolysis dp1 Hydrolytic Products acid->dp1 base Base Hydrolysis base->dp1 oxidation Oxidation dp2 Quetiapine N-Oxide oxidation->dp2 dp3 Quetiapine S-Oxide oxidation->dp3 thermal Thermal dp4 Other Degradants thermal->dp4 photo Photolysis photo->dp4 quetiapine Quetiapine

Caption: Logical degradation pathways of Quetiapine under stress.

References

Application of High-Resolution Mass Spectrometry in Quetiapine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive overview and detailed protocols for the application of High-Resolution Mass Spectrometry (HRMS) in the impurity profiling of Quetiapine, an atypical antipsychotic drug. The structural integrity and purity of Active Pharmaceutical Ingredients (APIs) like Quetiapine are critical for their efficacy and safety. HRMS, coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the detection, identification, and characterization of process-related impurities and degradation products.

Quetiapine's chemical structure is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[1] Understanding these degradation pathways and identifying the resulting impurities is a regulatory requirement and essential for ensuring drug product quality. This application note details a systematic workflow for comprehensive impurity profiling of Quetiapine using UPLC-HRMS, enabling confident structural elucidation and monitoring of potential impurities.

Experimental Protocols

Sample Preparation

1.1. Quetiapine Fumarate Stock Solution: Prepare a stock solution of Quetiapine Fumarate at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.[2]

1.2. Forced Degradation Studies: To investigate the degradation profile, subject the Quetiapine Fumarate stock solution to the following stress conditions as detailed in various studies.[3][4]

  • Acidic Hydrolysis: Mix the stock solution with 1N HCl and reflux at 80°C for 1 hour.[3] Subsequently, neutralize the solution with 1N NaOH.

  • Basic Hydrolysis: Treat the stock solution with 2N NaOH and stress for 2 hours at room temperature.[4] Neutralize the resulting solution with 2N HCl.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep it at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid Quetiapine Fumarate powder to a temperature of 105°C for 24 hours in a hot air oven.

  • Photolytic Degradation: Expose the Quetiapine Fumarate solution to UV light (254 nm) for 24 hours.

Following the stress exposure, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for LC-HRMS analysis.

Liquid Chromatography
  • System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to separate compounds with varying polarities. A representative gradient is shown below:

Time (min)% Mobile Phase B
05
2095
2595
265
305
  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry
  • System: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: m/z 100-1000.

  • Resolution: > 60,000 FWHM.

  • Scan Mode: Full scan for accurate mass measurement of precursor ions and data-dependent MS/MS (dd-MS2) or all-ions fragmentation (AIF) for obtaining fragmentation spectra.

  • Collision Energy: Ramped collision energy (e.g., 15-45 eV) to generate comprehensive fragmentation patterns.

Data Presentation

The following tables summarize the known process-related and degradation impurities of Quetiapine identified through HRMS analysis.

Table 1: Process-Related Impurities of Quetiapine

Impurity NameMolecular Formula[M+H]+ (m/z)Key Fragment Ions (m/z)
Desethanol QuetiapineC20H23N3OS340.1584295, 253, 221
Quetiapine Related Compound AC21H25N3O2S384.1746253, 221, 132
Quetiapine Related Compound BC19H21N3S324.1534279, 253, 221

Table 2: Degradation Products of Quetiapine Identified by HRMS

Degradation ConditionImpurity NameMolecular Formula[M+H]+ (m/z)Key Fragment Ions (m/z)
OxidativeQuetiapine N-OxideC21H25N3O3S400.1695384, 253, 221
OxidativeQuetiapine SulfoxideC21H25N3O3S400.1695383, 269, 237
Acidic HydrolysisQuetiapine Desethanol AcidC20H21N3O2S368.1382324, 253, 221
PhotolyticPhoto-degradation Product 1C21H23N3O3S398.1538382, 253, 221

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Identification quetiapine_api Quetiapine API forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) quetiapine_api->forced_degradation stressed_samples Stressed Samples forced_degradation->stressed_samples uplc UPLC Separation (C18 Column) stressed_samples->uplc hrms HRMS Detection (Orbitrap/Q-TOF) uplc->hrms data_acquisition Data Acquisition (Full Scan & MS/MS) hrms->data_acquisition impurity_identification Impurity Identification (Accurate Mass & Fragmentation) data_acquisition->impurity_identification structural_elucidation Structural Elucidation impurity_identification->structural_elucidation final_report final_report structural_elucidation->final_report Final Report

Caption: Experimental workflow for Quetiapine impurity profiling.

degradation_pathway cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photolytic Photolytic Degradation Quetiapine Quetiapine (m/z 384.1746) N_Oxide Quetiapine N-Oxide (m/z 400.1695) Quetiapine->N_Oxide [O] Sulfoxide Quetiapine Sulfoxide (m/z 400.1695) Quetiapine->Sulfoxide [O] Desethanol_Acid Desethanol Quetiapine Acid (m/z 368.1382) Quetiapine->Desethanol_Acid H+/H2O Photo_Product Photo-degradation Product (m/z 398.1538) Quetiapine->Photo_Product

Caption: Quetiapine degradation pathways.

References

Application Notes and Protocols for the Isolation of Quetiapine Degradation Products by Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the isolation of Quetiapine degradation products using preparative High-Performance Liquid Chromatography (HPLC). The protocols cover forced degradation to generate impurities, analytical method development, and the subsequent scale-up to preparative chromatography for the isolation of individual degradation products.

Introduction

Quetiapine, an atypical antipsychotic, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. The identification and characterization of these impurities are critical for ensuring the safety, efficacy, and quality of the drug product.[1][2] Preparative HPLC is a powerful technique for isolating these degradation products in sufficient quantities for structural elucidation and toxicological studies.[3] This document outlines a systematic approach for the generation, separation, and isolation of Quetiapine degradation products.

Generation of Degradation Products via Forced Degradation

Forced degradation studies are essential to produce a sufficient amount of degradation products for isolation and characterization.[1][4] The following protocols describe common stress conditions applied to Quetiapine.

Table 1: Forced Degradation Conditions for Quetiapine

Stress ConditionReagent/ConditionIncubation Time & TemperatureNeutralization/Post-Treatment
Acidic Hydrolysis 0.1 N - 1 N Hydrochloric Acid (HCl)Reflux for 8 hours or heat at 60-80°C for 30 minutes to 1 hour.[1][4]Cool and neutralize with an equivalent concentration of Sodium Hydroxide (NaOH).
Basic Hydrolysis 1 N - 2 N Sodium Hydroxide (NaOH)Heat at 60°C for 30 minutes to 2 hours.[1]Cool and neutralize with an equivalent concentration of Hydrochloric Acid (HCl).
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂)Room temperature for a specified period.-
Thermal Degradation Solid drug substance heated in an oven60°C-
Photolytic Degradation Drug solution exposed to UV light--
Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare a stock solution of Quetiapine fumarate (B1241708) in a suitable solvent (e.g., methanol, water, or a mixture of acetonitrile (B52724) and water).

  • Stress Application: Treat the stock solution with the appropriate stressor as detailed in Table 1.

  • Monitoring: Monitor the degradation process periodically by analytical HPLC to achieve the desired level of degradation.

  • Neutralization: For acid and base hydrolysis, cool the solution to room temperature and neutralize it with an appropriate acid or base.

  • Final Dilution: Dilute the stressed sample with the mobile phase to a suitable concentration for analytical and preparative HPLC analysis.

Analytical Method Development

A robust analytical HPLC method is the foundation for successful preparative-scale separation. The goal is to achieve baseline separation of the parent drug from its degradation products.

Table 2: Recommended Analytical HPLC Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., X-bridge C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 5 mM Ammonium Acetate in water
Mobile Phase B Acetonitrile
Gradient Optimized to resolve all degradation products (e.g., a linear gradient from low to high percentage of Mobile Phase B)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Preparative HPLC for Isolation of Degradation Products

The analytical method is scaled up to a preparative scale to isolate the target degradation products. Mass-directed purification is highly recommended to facilitate the collection of fractions containing the desired impurities.

Scaling Up from Analytical to Preparative HPLC

The transition from an analytical to a preparative method involves adjusting the flow rate, injection volume, and gradient profile to accommodate the larger column dimensions. The primary goal is to maintain the resolution achieved at the analytical scale while maximizing the sample load.

Experimental Protocol: Preparative HPLC
  • Column Selection: Choose a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and length (e.g., a 19 x 100 mm column).

  • Sample Loading Study: To maximize the yield, perform a loading study to determine the maximum amount of the stressed sample that can be injected without compromising the separation of the target impurity. A stock solution of Quetiapine can be prepared at a high concentration (e.g., 8 mg/mL) for this purpose.[1]

  • Flow Rate Adjustment: The flow rate should be scaled up proportionally to the cross-sectional area of the preparative column.

  • Gradient Adjustment: The gradient duration needs to be adjusted based on the column volume of the preparative column to maintain a similar separation profile.

  • Fraction Collection: Collect fractions corresponding to the peaks of the degradation products. Mass-directed fraction collection is highly efficient as it triggers collection based on the mass-to-charge ratio (m/z) of the target impurity.[1]

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Solvent Evaporation: Pool the pure fractions of each degradation product and remove the solvent using a suitable technique like lyophilization or rotary evaporation.

Table 3: Example Preparative HPLC Parameters

ParameterRecommended Conditions
Column C18 reverse-phase preparative column (e.g., 19 x 100 mm, 5 µm)
Mobile Phase A Ammonium Bicarbonate in water (pH 9.0)
Mobile Phase B Acetonitrile
Flow Rate 25 mL/min
Injection Volume Up to 5 mL of a concentrated stressed sample solution
Detection UV (220 nm) and Mass Spectrometry (for mass-directed collection)

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Forced Degradation cluster_1 Method Development & Analysis cluster_2 Isolation cluster_3 Post-Isolation Quetiapine_Stock Quetiapine Stock Solution Stress_Conditions Application of Stress (Acid, Base, Oxidative, etc.) Quetiapine_Stock->Stress_Conditions Stressed_Sample Stressed Sample Mixture Stress_Conditions->Stressed_Sample Analytical_HPLC Analytical HPLC Method Development Stressed_Sample->Analytical_HPLC Analysis Analysis of Stressed Sample Analytical_HPLC->Analysis Scale_Up Scale-Up to Preparative HPLC Analysis->Scale_Up Fraction_Collection Mass-Directed Fraction Collection Scale_Up->Fraction_Collection Purity_Check Purity Analysis of Fractions Fraction_Collection->Purity_Check Solvent_Evaporation Solvent Evaporation Purity_Check->Solvent_Evaporation Isolated_Product Isolated Degradation Product Solvent_Evaporation->Isolated_Product

Caption: Experimental workflow for the isolation of Quetiapine degradation products.

Quetiapine Degradation Pathway

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photolytic Degradation Quetiapine Quetiapine (m/z 384) Quetiapine_Sulfoxide Quetiapine Sulfoxide Quetiapine->Quetiapine_Sulfoxide Oxidation Hydroxy_Quetiapine Hydroxy Quetiapine Quetiapine->Hydroxy_Quetiapine Oxidation Degradant_402 Degradant (m/z 402) Quetiapine->Degradant_402 Acid Hydrolysis Photodegradant Oxidized Photoproduct Quetiapine->Photodegradant UVC Irradiation

Caption: Simplified degradation pathways of Quetiapine under different stress conditions.

References

Troubleshooting & Optimization

Technical Support Center: Quetiapine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Quetiapine and its related substances, with a focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing co-elution of the Quetiapine N-oxide and Quetiapine sulfoxide (B87167) impurities. How can we resolve them?

A1: The co-elution of N-oxide and sulfoxide is a common challenge due to their similar polarities. To achieve separation, methodical adjustments to the mobile phase are necessary. An initial approach using a C8 column with a mobile phase consisting of 0.05 M KH2PO4 (pH 6.5) and acetonitrile (B52724) may not provide adequate resolution.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Increasing the pH of the aqueous portion of the mobile phase can significantly impact the ionization and retention of these impurities. A study demonstrated that adjusting the pH of a dipotassium (B57713) hydrogen orthophosphate buffer to 6.8 was a key factor in resolving the N-oxide and sulfoxide peaks[1].

  • Modify Organic Modifier Gradient: A shallow gradient is crucial for separating closely eluting peaks. Instead of a steep change in the organic modifier concentration, a gradual increase will allow for better separation.

  • Column Selection: While a C8 column can be used, an Inertsil-3 C8 (150 mm × 4.6 mm, 5 µm) has been shown to be effective for this separation when coupled with the appropriate mobile phase[1].

Q2: The des-ethanol impurity is co-eluting with the main Quetiapine peak. What is the recommended solution?

A2: The des-ethanol impurity often elutes very close to the parent Quetiapine peak. Achieving baseline separation requires careful optimization of the chromatographic conditions.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The pH of the mobile phase buffer plays a critical role in the retention of both Quetiapine and the des-ethanol impurity[2][3][4]. A systematic evaluation of pH is recommended. For instance, a phosphate (B84403) buffer at pH 6.6 has been used successfully to achieve a resolution greater than 2.9 between Quetiapine and other impurities, including an ethanol (B145695) compound[5][6][7].

  • Adjust Organic Modifier Ratio: Fine-tuning the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can alter the selectivity of the separation. A slight decrease in the organic content can increase the retention time and potentially improve the resolution between the des-ethanol impurity and Quetiapine.

  • Column Chemistry: A C18 stationary phase is commonly used and has demonstrated effective separation of Quetiapine from its related compounds[5][6][7][8].

Q3: We are struggling with poor peak shape and tailing for Quetiapine and its impurities. What could be the cause and how can we fix it?

A3: Poor peak shape, particularly tailing, is often due to secondary interactions between the basic analytes and acidic silanol (B1196071) groups on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Operating the mobile phase at a pH that suppresses the ionization of the analytes can significantly improve peak shape. For basic compounds like Quetiapine, a higher pH is generally preferred.

  • Use of Triethylamine (TEA): Adding a small amount of a competing base, such as triethylamine, to the mobile phase can mask the active silanol sites on the stationary phase, reducing peak tailing.

  • Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH throughout the analysis. A concentration of at least 10-20 mM is typically recommended.

Q4: How can we develop a stability-indicating method that separates all process-related impurities and degradation products?

A4: Developing a robust, stability-indicating method requires a systematic approach that considers various chromatographic parameters. Forced degradation studies are essential to generate potential degradation products and ensure the method's specificity[1].

Method Development Strategy:

  • Column Selection: Start with a versatile column, such as a C18 or C8, with standard dimensions (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Scouting: Evaluate different buffer systems (e.g., phosphate, ammonium (B1175870) acetate) and organic modifiers (acetonitrile, methanol).

  • pH Optimization: Analyze the sample at various pH levels (e.g., 3.0, 6.8) to determine the optimal pH for resolution and peak shape.

  • Gradient Optimization: Begin with a broad gradient to elute all components, then refine the gradient to improve the separation of critical pairs.

  • Forced Degradation: Subject the Quetiapine sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and confirm they are well-resolved from the main peak and other impurities[1][8].

Data Presentation

Table 1: HPLC Method Parameters for Separation of Quetiapine and Impurities

ParameterMethod 1[5][6][7]Method 2[1]Method 3[8]
Column C18Inertsil-3 C8, 150 mm × 4.6 mm, 5 µmX-bridge C18, 150x4.6 mm, 3.5 μm
Mobile Phase A Phosphate Buffer pH 6.60.01 M Di-potassium hydrogen orthophosphate (pH 6.8) and Acetonitrile (80:20 v/v)5 mM Ammonium Acetate
Mobile Phase B Acetonitrile:Methanol (B129727) (40:15)0.01 M Di-potassium hydrogen orthophosphate (pH 6.8) and Acetonitrile (20:80 v/v)Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 220 nm217 nm220 nm
Column Temp. 25 °C35 °C40 °C

Table 2: Reported Resolution and Retention Time Data

ImpurityMethod 1 - RRT[5][6]Method 2 - RT (min)[1]Method 3 - Resolution (Rs)[8]
Piperazine Compound 0.58-> 4.0 (for Imp A, B, C)
Lactam Compound 0.69--
Ethanol Compound 0.88--
N-oxide -5.1-
Sulfoxide -5.9-
QUE-IV -10.7-
Des-ethanol -16.7-
Quetiapine 1.0018.1> 4.5 (analyte vs Imp-B)
Dimer -53.9-

Experimental Protocols

Protocol 1: RP-HPLC Method for Determination of Related Compounds in Quetiapine Hemifumarate[5][6]

  • Chromatographic System:

    • HPLC with UV detection.

    • Column: C18 stationary phase.

    • Detector Wavelength: 220 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer and adjust the pH to 6.6.

    • Mix the phosphate buffer, acetonitrile, and methanol in a ratio of 45:40:15 (v/v/v).

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of Quetiapine hemifumarate and each impurity by dissolving an accurately weighed amount in the mobile phase.

    • From the stock solutions, prepare a working solution containing each impurity at the desired concentration.

  • Sample Solution Preparation:

    • Accurately weigh and transfer the sample (raw material or powdered tablets) into a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Identify the impurities based on their relative retention times.

    • Calculate the amount of each impurity in the sample.

Protocol 2: Stability-Indicating RP-LC Method for Process-Related Impurities and Degradation Products[1]

  • Chromatographic System:

    • LC system with UV detection.

    • Column: Inertsil-3 C8, 150 mm × 4.6 mm, 5 µm.

    • Detector Wavelength: 217 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µl.

    • Column Temperature: 35 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: Mix 0.01 M di-potassium hydrogen orthophosphate (pH 6.8) and acetonitrile in the ratio of 80:20 (v/v).

    • Mobile Phase B: Mix 0.01 M di-potassium hydrogen orthophosphate (pH 6.8) and acetonitrile in the ratio of 20:80 (v/v).

    • Use a gradient elution program.

  • System Suitability Solution:

    • Prepare a solution containing known concentrations of Quetiapine fumarate (B1241708) and all relevant impurities (e.g., sulfoxide, N-oxide, QUE-IV, dimer, and des-ethanol).

  • Sample Preparation (from tablets):

    • Weigh and crush twenty tablets.

    • Transfer an amount of tablet powder equivalent to 116 mg of Quetiapine fumarate to a 200 mL volumetric flask.

    • Add 130 mL of diluent, sonicate for 25 minutes, and then dilute to volume with diluent.

  • Forced Degradation Study:

    • Subject the drug product to stress conditions (e.g., 1 N HCl at 60 °C, 1 N NaOH, 30% H2O2).

    • After the specified time, neutralize the solutions and dilute them to the target concentration for analysis.

Visualizations

CoElution_Troubleshooting_Workflow start Co-elution Observed check_critical_pair Identify Critical Pair (e.g., N-oxide/Sulfoxide, Des-ethanol/Quetiapine) start->check_critical_pair adjust_pH Adjust Mobile Phase pH (e.g., increase to 6.8 for N-oxide/Sulfoxide) check_critical_pair->adjust_pH Step 1 evaluate_resolution Evaluate Resolution (Rs > 1.5?) adjust_pH->evaluate_resolution modify_gradient Modify Gradient Profile (e.g., create a shallower gradient) modify_gradient->evaluate_resolution change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol or vice-versa) change_organic->evaluate_resolution change_column Change Column Chemistry (e.g., C8 to C18 or different vendor) change_column->evaluate_resolution evaluate_resolution->modify_gradient No evaluate_resolution->change_organic No, try alternative evaluate_resolution->change_column No, last resort end_success Resolution Achieved evaluate_resolution->end_success Yes end_fail Further Method Development Required evaluate_resolution->end_fail Still No

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Stability_Method_Development_Flowchart start Goal: Stability-Indicating Method forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation initial_method Develop Initial Method (C18 column, ACN/Water gradient) forced_degradation->initial_method analyze_stressed_samples Analyze Stressed Samples initial_method->analyze_stressed_samples check_separation All Degradants Resolved? analyze_stressed_samples->check_separation optimize_method Optimize Method (Adjust pH, Gradient, Column) check_separation->optimize_method No validate_method Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) check_separation->validate_method Yes optimize_method->analyze_stressed_samples final_method Final Stability-Indicating Method validate_method->final_method

Caption: Flowchart for developing a stability-indicating HPLC method.

References

Improving resolution between Quetiapine and its dimer in UPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the UPLC analysis of Quetiapine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal resolution between Quetiapine and its dimer.

Frequently Asked Questions (FAQs)

Q1: What is the Quetiapine dimer and why is its resolution important?

A1: The Quetiapine dimer, chemically known as 11,11'-(piperazine-1,4-diyl)bis(dibenzo[b,f][1]thiazepine), is a process-related impurity that can form during the synthesis of Quetiapine.[1] Regulatory bodies require the accurate quantification of such impurities to ensure the safety and efficacy of the final drug product. Poor resolution between the Quetiapine peak and the dimer peak can lead to inaccurate quantification of this impurity.

Q2: What are the typical starting conditions for a UPLC method to separate Quetiapine and its dimer?

A2: A common starting point is a reversed-phase UPLC method using a C18 or C8 column with a particle size of less than 2 µm.[1][2] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), phosphate (B84403), or triethylamine) and an organic solvent like acetonitrile (B52724) or methanol (B129727), typically run in a gradient elution mode.[1][2][3]

Q3: How can I confirm the identity of the Quetiapine dimer peak in my chromatogram?

A3: The most definitive way to identify the dimer peak is by using a mass spectrometry (MS) detector coupled to the UPLC system. The dimer will have a specific mass-to-charge ratio (m/z) that can be used for confirmation. Alternatively, a reference standard of the Quetiapine dimer can be injected to compare retention times.

Troubleshooting Guide: Improving Resolution

Poor resolution between Quetiapine and its dimer is a common challenge. The following guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: Co-eluting or Poorly Resolved Peaks of Quetiapine and its Dimer

This section details potential causes and solutions to improve the separation between Quetiapine and its dimer.

Initial Assessment Workflow

cluster_0 Initial Assessment cluster_1 Troubleshooting Pathways cluster_2 Resolution Achieved Start Poor Resolution Observed CheckSystem Verify System Suitability (Peak Shape, Efficiency) Start->CheckSystem ReviewMethod Review Current Method Parameters CheckSystem->ReviewMethod MobilePhase Optimize Mobile Phase ReviewMethod->MobilePhase ColumnChem Evaluate Column Chemistry ReviewMethod->ColumnChem MethodParams Adjust Method Parameters ReviewMethod->MethodParams End Optimal Resolution Achieved MobilePhase->End ColumnChem->End MethodParams->End

Caption: Initial troubleshooting workflow for poor resolution.

Troubleshooting Step 1: Mobile Phase Optimization

The mobile phase composition, particularly its pH, is a critical factor in the separation of ionizable compounds like Quetiapine.

Detailed Mobile Phase Optimization Workflow

cluster_0 Mobile Phase Optimization cluster_1 Evaluation cluster_2 Outcome Start Start Mobile Phase Optimization AdjustpH Adjust Mobile Phase pH (e.g., 6.6 to 7.0) Start->AdjustpH ChangeBuffer Change Buffer Type (e.g., Phosphate to Ammonium Acetate) AdjustpH->ChangeBuffer ModifyOrganic Modify Organic Solvent (Acetonitrile vs. Methanol) ChangeBuffer->ModifyOrganic AssessResolution Assess Impact on Resolution and Peak Shape ModifyOrganic->AssessResolution Improved Resolution Improved AssessResolution->Improved NotImproved Resolution Not Improved AssessResolution->NotImproved

Caption: Workflow for optimizing the mobile phase.

  • Adjusting Mobile Phase pH: Quetiapine has ionizable functional groups, and slight changes in the mobile phase pH can significantly alter its retention and selectivity relative to the dimer. It is recommended to experiment with the pH of the aqueous portion of the mobile phase. For instance, adjusting the pH of a phosphate buffer from 6.6 to 7.0 can impact resolution.[4] A study by Trivedi & Patel (2011) utilized a mobile phase with a pH of 7.2 using triethylamine.[2]

  • Changing the Buffer: The type of buffer can also influence selectivity. If using a phosphate buffer, consider switching to an ammonium acetate or ammonium bicarbonate buffer, as the different ionic interactions can affect the separation.[3]

  • Modifying the Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) can alter the elution order and resolution. Acetonitrile is a common choice for Quetiapine separations.[2][3] If resolution is still an issue, a mixture of acetonitrile and methanol could be explored.[2]

Troubleshooting Step 2: Column Chemistry Evaluation

The stationary phase of the UPLC column plays a crucial role in the separation mechanism.

  • Column Selection: While C18 columns are widely used, a C8 column might provide different selectivity for Quetiapine and its dimer.[1][4] An Inertsil C8 column has been successfully used to separate Quetiapine from its impurities.[1]

  • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., 1.7 µm) generally leads to higher efficiency and better resolution.[2] Shorter columns (e.g., 50 mm) can be used for faster analysis times if adequate resolution is maintained.

Troubleshooting Step 3: Method Parameter Adjustments

Fine-tuning other chromatographic parameters can further enhance resolution.

  • Gradient Optimization: A shallow gradient is often more effective for separating closely eluting compounds. Experiment with the gradient slope and duration. A longer, more gradual gradient can improve the separation between Quetiapine and the dimer.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase. However, this will also increase the run time.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature (e.g., from 30°C to 40°C) can sometimes improve peak shape and resolution, but it may also decrease retention time.[3][4] It is important to operate within the stable temperature range of the column.

Experimental Protocols

Example UPLC Method for Quetiapine and Impurities

This protocol is a composite based on several published methods and serves as a starting point for method development.

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or Inertsil C8, 5 µm, 4.6 x 150 mm[1]
Mobile Phase A 0.01 M Di-potassium hydrogen orthophosphate, pH 6.8[4] or 0.1% aqueous triethylamine, pH 7.2[2]
Mobile Phase B Acetonitrile[3][4] or Acetonitrile:Methanol (80:20 v/v)[2]
Gradient A linear gradient tailored to the specific separation. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate 0.3 - 1.0 mL/min
Column Temperature 35 - 40°C[1][3]
Detection UV at 217 nm[1] or 252 nm[2]
Injection Volume 1 - 10 µL

Forced Degradation Protocol to Generate Quetiapine Dimer

To test the resolving power of a UPLC method, it is useful to generate the dimer through forced degradation.

  • Acid Hydrolysis: Prepare a stock solution of Quetiapine fumarate. Treat the solution with 0.1 N HCl and reflux for several hours.

  • Neutralization: After the desired time, cool the solution and neutralize it with a suitable base (e.g., NaOH).

  • Analysis: Dilute the stressed sample with the mobile phase and inject it into the UPLC system. The dimer, along with other degradation products, should be present in the resulting chromatogram.

Quantitative Data Summary

The following tables summarize typical ranges for key UPLC parameters for the analysis of Quetiapine and its impurities, compiled from various sources.

Table 1: Column Specifications

Column TypeParticle Size (µm)Dimensions (mm)
C181.7 - 1.82.1 x 50, 2.1 x 100[2]
C83 - 54.6 x 150[1][4]

Table 2: Mobile Phase Composition

Aqueous ComponentOrganic ComponentpH Range
Di-potassium hydrogen orthophosphateAcetonitrile6.6 - 7.0[4]
Ammonium AcetateAcetonitrileNot specified[3]
TriethylamineAcetonitrile, Methanol7.2[2]
Ammonium BicarbonateAcetonitrile9.0

Table 3: Method Parameters

ParameterRange
Flow Rate (mL/min)0.3 - 1.2[4]
Column Temperature (°C)30 - 40[1][3][4]
UV Detection Wavelength (nm)217 - 252[1][2]

References

Technical Support Center: Optimization of Mobile Phase for Quetiapine Degradant Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the mobile phase for the separation of Quetiapine (B1663577) and its degradation products by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Quetiapine?

Quetiapine is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis.[1][2] The primary degradation products that are often monitored include Quetiapine N-oxide, Quetiapine S-oxide, des-ethanol Quetiapine, and other related substances.[3][4] Forced degradation studies are essential to identify potential degradants and ensure the analytical method is stability-indicating.[1][2]

Q2: What is a good starting point for mobile phase selection in the HPLC analysis of Quetiapine and its degradants?

A common starting point for the reversed-phase HPLC separation of Quetiapine and its impurities is a combination of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).[3][5][6] The choice between acetonitrile and methanol can affect the selectivity of the separation.[7] A gradient elution is often preferred over isocratic elution for complex samples containing a range of polar and non-polar degradants, as it can provide better resolution and faster analysis times.[8][9]

Q3: How does the pH of the mobile phase affect the separation of Quetiapine and its degradants?

The pH of the mobile phase plays a critical role in controlling the retention and peak shape of ionizable compounds like Quetiapine and its degradants. Quetiapine has basic functional groups, so adjusting the mobile phase pH can alter their ionization state and, consequently, their interaction with the stationary phase. A pH around 4.0 to 7.2 has been successfully used in various methods.[4][5] It is crucial to operate within the stable pH range of the chosen HPLC column.

Q4: What are the advantages of using a gradient elution method for separating Quetiapine degradants?

Gradient elution offers several advantages for separating complex mixtures like Quetiapine and its numerous degradation products:

  • Improved Resolution: It allows for the effective separation of compounds with a wide range of polarities.[10]

  • Sharper Peaks: It can lead to sharper peaks, especially for late-eluting compounds, which improves sensitivity.[9]

  • Reduced Analysis Time: By increasing the organic solvent concentration during the run, strongly retained compounds are eluted faster.[11]

Q5: What are some common HPLC columns used for Quetiapine analysis?

Reversed-phase columns are the standard for Quetiapine analysis. The most frequently reported stationary phases are C18 and C8.[3][5][12] The choice between C18 and C8 can influence the retention and selectivity of the separation, with C18 generally providing more retention for hydrophobic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the mobile phase for Quetiapine degradant separation.

Problem 1: Poor resolution between Quetiapine and a known degradant.

  • Possible Cause: The mobile phase composition is not optimal for separating these specific compounds.

  • Troubleshooting Steps:

    • Adjust the organic modifier ratio: If using an isocratic method, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[13] For gradient methods, modify the gradient slope or the initial/final organic solvent concentrations.[14]

    • Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can significantly alter selectivity due to different solvent properties.[7]

    • Modify the mobile phase pH: A small change in pH can alter the ionization of Quetiapine or its degradants, leading to changes in retention time and potentially improved separation. Ensure the pH is buffered to maintain consistency.[15]

    • Consider a different column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from C18 to C8 or a phenyl column) can provide the necessary change in selectivity.[6]

Problem 2: Peak tailing observed for the Quetiapine peak.

  • Possible Cause: Secondary interactions between the basic Quetiapine molecule and residual silanol (B1196071) groups on the silica-based column packing.

  • Troubleshooting Steps:

    • Lower the mobile phase pH: Operating at a lower pH (e.g., around 3-4) can suppress the ionization of silanol groups, reducing their interaction with the protonated Quetiapine.

    • Use a volatile basic modifier: Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can compete with Quetiapine for active sites on the stationary phase, improving peak shape.[4]

    • Employ a modern, end-capped column: Newer generation HPLC columns are better end-capped, resulting in fewer accessible silanol groups and reduced peak tailing for basic compounds.

Problem 3: Split peaks are observed for one or more components.

  • Possible Cause: This can be due to several factors, including column contamination, sample solvent incompatibility, or co-elution of closely related compounds.[16][17]

  • Troubleshooting Steps:

    • Check for column contamination: Flush the column with a strong solvent to remove any adsorbed impurities.[18] If the problem persists, a guard column may need to be replaced, or the analytical column itself may be compromised.

    • Ensure sample solvent compatibility: The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

    • Optimize separation to resolve co-eluting peaks: If two compounds are eluting very close together, they may appear as a split peak.[17] Further optimization of the mobile phase (as described in Problem 1) is necessary to improve their separation.

Problem 4: Inconsistent retention times from run to run.

  • Possible Cause: This is often related to issues with the HPLC system or mobile phase preparation.[19]

  • Troubleshooting Steps:

    • Ensure proper mobile phase degassing: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate fluctuations.[20]

    • Check for leaks: Inspect all fittings and connections for any signs of leakage, which can cause pressure and flow rate instability.[18]

    • Verify mobile phase preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to retention time shifts.[15]

    • Allow for adequate column equilibration: Before starting a series of injections, especially with a new mobile phase or after a gradient run, ensure the column is fully equilibrated to achieve stable retention times.[11]

Data Presentation

Table 1: Example HPLC Method Parameters for Quetiapine and Degradant Separation

ParameterMethod 1Method 2Method 3
Column Thermo column Symmetry C18 (4.6 x 150mm, 5 µm)[5]Zorbax C8 (100 mm × 4.6 cm i.d., 3 µm)[21]Inertsil-3 C8, 150 mm × 4.6 mm, 5 µm[3]
Mobile Phase A Sodium dihydrogen phosphate buffer (pH 4.0)[5]0.15% Triethylamine (pH 6.0)[21]0.01 M Di-potassium hydrogen orthophosphate (pH 6.8) and Acetonitrile (80:20 v/v)[3]
Mobile Phase B Methanol[5]Acetonitrile:Methanol (80:20)[21]0.01 M Di-potassium hydrogen orthophosphate (pH 6.8) and Acetonitrile (20:80 v/v)[3]
Elution Mode Isocratic (35:65 v/v)[5]Gradient[21]Gradient[3]
Flow Rate 1.0 ml/min[5]1.2 mL/min[21]1.0 mL/min[3]
Detection UV at 220 nm[2]UV at 252 nm[21]UV at 217 nm[3]
Column Temp. AmbientNot Specified35°C[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Quetiapine Fumarate (B1241708) [1]

This protocol outlines the general procedure for conducting forced degradation studies to generate Quetiapine degradants.

  • Acid Hydrolysis:

    • Prepare a stock solution of Quetiapine fumarate in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

    • Treat the stock solution with 1N hydrochloric acid (HCl).

    • Reflux the mixture at 80°C for 1 hour or heat at 60°C for 30 minutes.[1]

    • Cool the solution to room temperature and neutralize with 1N sodium hydroxide (B78521) (NaOH).

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a stock solution of Quetiapine fumarate.

    • Treat the stock solution with 2N sodium hydroxide (NaOH) and stress for 2 hours, or with 1N NaOH at 60°C for 30 minutes.[1]

    • Cool the solution and neutralize with 1N HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a stock solution of Quetiapine fumarate.

    • Treat the solution with a suitable concentration of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature or heat as required to achieve degradation.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Quetiapine fumarate to UV light (e.g., in a photostability chamber) for a defined period.[5]

    • Prepare a sample of the photo-stressed solution for HPLC analysis.

  • Thermal Degradation:

    • Expose solid Quetiapine fumarate or a solution to elevated temperatures (e.g., 80°C) for a specified duration.[2]

    • Prepare a sample of the heat-stressed material for HPLC analysis.

Protocol 2: General HPLC Method Development Workflow

  • Select an appropriate column: Start with a C18 or C8 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).

  • Prepare the mobile phase: Begin with a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (acetonitrile or methanol). Filter and degas all mobile phases.[22]

  • Initial scouting gradient: Run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions for Quetiapine and its degradants.

  • Optimize the gradient: Based on the scouting run, adjust the gradient slope, initial and final organic solvent concentrations, and gradient time to improve the separation of critical peak pairs.

  • Fine-tune with pH and organic modifier: If co-elution persists, adjust the mobile phase pH (within the column's stable range) or switch the organic modifier to alter selectivity.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[23]

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Resolution adjust_organic Adjust Organic Modifier Ratio (Isocratic or Gradient) start->adjust_organic check_resolution Resolution Improved? adjust_organic->check_resolution change_organic Change Organic Modifier (e.g., MeOH to ACN) change_organic->check_resolution adjust_ph Modify Mobile Phase pH adjust_ph->check_resolution change_column Try a Different Column (e.g., C18 to C8 or Phenyl) end_bad Consider Advanced Techniques (e.g., 2D-LC, different stationary phase chemistry) change_column->end_bad check_resolution->change_organic No check_resolution->adjust_ph No, try another step check_resolution->change_column No, last resort end_good End: Method Optimized check_resolution->end_good Yes

Caption: A workflow diagram for troubleshooting poor peak resolution in HPLC.

LogicalRelationships cluster_mobile_phase Mobile Phase Components cluster_hplc_parameters HPLC Method Parameters cluster_outcomes Chromatographic Outcomes Aqueous Phase (Buffer) Aqueous Phase (Buffer) Retention Time Retention Time Aqueous Phase (Buffer)->Retention Time Organic Modifier Organic Modifier Organic Modifier->Retention Time Resolution Resolution Organic Modifier->Resolution pH pH pH->Retention Time Peak Shape Peak Shape pH->Peak Shape Column Chemistry Column Chemistry Column Chemistry->Resolution Column Chemistry->Peak Shape Elution Mode Elution Mode Elution Mode->Resolution Flow Rate Flow Rate Flow Rate->Retention Time Temperature Temperature Temperature->Retention Time

Caption: Logical relationships between mobile phase parameters and chromatographic outcomes.

References

Minimizing on-column degradation of Quetiapine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the on-column degradation of Quetiapine (B1663577) during chromatographic analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Quetiapine that may be related to on-column degradation.

Issue 1: Appearance of Unexpected Peaks or High Baseline Noise

Possible Cause: On-column degradation of Quetiapine due to oxidative stress. Quetiapine is susceptible to oxidation, which can be exacerbated by certain analytical conditions.[1][2][3]

Troubleshooting Steps:

  • Mobile Phase Preparation:

    • Degas the mobile phase thoroughly using helium sparging or vacuum degassing to remove dissolved oxygen.

    • Prepare fresh mobile phase daily to minimize the formation of peroxides in solvents like tetrahydrofuran (B95107) (THF) or ether, if used.

    • Consider adding an antioxidant, such as 0.1% formic acid, to the mobile phase, which can also improve peak shape.

  • Sample Preparation:

    • Protect samples from light and heat.

    • Use amber vials for sample storage and analysis.

    • Analyze samples as soon as possible after preparation.

  • System Check:

    • Ensure that the HPLC/UPLC system is free from any metal components that could catalyze oxidation, particularly in the flow path. Consider using PEEK tubing and fittings where possible.

Issue 2: Peak Tailing or Broadening of the Quetiapine Peak

Possible Cause: Secondary interactions between Quetiapine and the stationary phase, or degradation related to mobile phase pH.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • The pH of the mobile phase is a critical parameter in controlling the ionization state of Quetiapine and minimizing secondary interactions.

    • A mobile phase pH in the range of 6.6-7.2 has been shown to provide good peak shape and resolution from impurities.[4][5]

    • Carefully buffer the mobile phase to maintain a consistent pH throughout the analysis. Phosphate (B84403) and triethylamine (B128534) buffers are commonly used.[5][6]

  • Column Selection:

    • Use a high-quality, end-capped C18 or C8 column from a reputable manufacturer.

    • If peak tailing persists, consider a column with a different stationary phase, such as a phenyl column, which may offer different selectivity.[1]

Issue 3: Loss of Quetiapine Response or Inconsistent Results

Possible Cause: Adsorption of Quetiapine onto the analytical column or degradation due to extreme pH or temperature.

Troubleshooting Steps:

  • Column Conditioning and Passivation:

    • Before the first injection, flush the column extensively with the mobile phase.

    • In some cases, injecting a high-concentration standard of a similar compound can help to passivate active sites on the column.

  • Temperature Control:

    • Maintain a consistent and moderate column temperature, typically between 25°C and 40°C.[4][6] High temperatures can accelerate degradation.

  • Mobile Phase Composition:

    • Avoid highly acidic or basic mobile phases, as Quetiapine is known to degrade under these conditions.[6][7]

    • Ensure adequate organic modifier concentration in the mobile phase to ensure proper elution and minimize strong retention that could lead to on-column degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Quetiapine observed during analysis?

A1: The most common degradation products of Quetiapine are formed through oxidation and hydrolysis.[2][3] The primary oxidative degradation products are Quetiapine N-oxide and Quetiapine S-oxide.[8] Hydrolytic degradation can also occur, particularly under acidic or basic conditions.[1][6][7]

Q2: How does the mobile phase pH affect the stability of Quetiapine on-column?

A2: The mobile phase pH is a critical factor influencing the stability and chromatography of Quetiapine. Extreme pH values (highly acidic or basic) can lead to hydrolytic degradation of the analyte on the column.[6][7] A pH range of 6.6 to 7.2 is generally recommended to ensure good peak shape and minimize degradation.[4][5]

Q3: What type of analytical column is best suited for minimizing on-column degradation of Quetiapine?

A3: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for Quetiapine analysis.[1][4] Using a high-quality, end-capped column can help to minimize secondary interactions that may contribute to peak tailing and potential degradation. For specific separations of impurities, other stationary phases like C8 or phenyl columns have also been successfully employed.[1][6]

Q4: Can the choice of organic solvent in the mobile phase impact Quetiapine's stability?

A4: Yes, the organic solvent can play a role. While acetonitrile (B52724) and methanol (B129727) are the most common and generally safe organic modifiers, it is crucial to use high-purity, HPLC-grade solvents. Older or improperly stored solvents can contain impurities (like peroxides in THF) that may promote oxidation of Quetiapine.

Q5: Are there any specific sample preparation techniques to prevent degradation before injection?

A5: To minimize pre-analysis degradation, samples should be protected from light by using amber vials and stored at controlled room temperature or refrigerated if the analysis is not immediate. It is also advisable to prepare samples fresh and analyze them promptly. The stability of Quetiapine in solution has been shown to be good for up to 48 hours at room temperature when prepared in a suitable diluent.[6]

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the analysis of Quetiapine, which have been shown to provide good separation and stability.

ParameterCondition 1Condition 2Condition 3
Column C18, 250 mm x 4.6 mm, 5 µmInertsil-3 C8, 150 mm x 4.6 mm, 5 µmAgilent Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A Phosphate buffer (pH 6.6)0.01 M di-potassium hydrogen orthophosphate (pH 6.8)0.1% aqueous triethylamine (pH 7.2)
Mobile Phase B Acetonitrile:Methanol (40:15)AcetonitrileAcetonitrile:Methanol (80:20 v/v)
Gradient Isocratic (45:40:15 A:B)GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Column Temp. 25°C35°CNot Specified
Detection (UV) 220 nmNot Specified252 nm
Reference [4][6][5]

Experimental Protocols

Protocol 1: RP-HPLC Method for Quetiapine and Related Compounds

This protocol is based on the method described by P. C. Pavan Kumar, et al. (2013).[4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer and adjust the pH to 6.6.

    • The mobile phase consists of a mixture of the phosphate buffer, acetonitrile, and methanol in a ratio of 45:40:15 (v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve Quetiapine standard or sample in the mobile phase to achieve the desired concentration.

Protocol 2: Stability-Indicating RP-UPLC Method

This protocol is based on the method described by M. Obulesu, et al. (2012).[5]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with UV detection.

  • Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% aqueous triethylamine, with the pH adjusted to 7.2.

    • Solvent B: A mixture of acetonitrile and methanol in an 80:20 (v/v) ratio.

  • Chromatographic Conditions:

    • A gradient elution program should be used to separate Quetiapine from its impurities.

    • Detection Wavelength: 252 nm.

  • Sample Preparation:

    • Prepare stock and working solutions of Quetiapine in a suitable diluent.

Visualizations

TroubleshootingWorkflow Troubleshooting On-Column Degradation of Quetiapine start Start: Chromatographic Issue Observed (e.g., extra peaks, peak tailing, loss of signal) check_oxidation Is Oxidative Degradation Suspected? (e.g., new peaks, high baseline noise) start->check_oxidation oxidation_solutions Implement Solutions for Oxidation: 1. Degas mobile phase 2. Use fresh solvents 3. Consider antioxidants 4. Use PEEK tubing check_oxidation->oxidation_solutions Yes check_ph Is Peak Tailing or Broadening Observed? check_oxidation->check_ph No end_good Problem Resolved oxidation_solutions->end_good ph_solutions Address pH and Secondary Interactions: 1. Adjust mobile phase pH (6.6-7.2) 2. Use a buffered mobile phase 3. Select a high-quality, end-capped column check_ph->ph_solutions Yes check_adsorption Is there Loss of Response or Inconsistency? check_ph->check_adsorption No ph_solutions->end_good adsorption_solutions Mitigate Adsorption and Degradation: 1. Condition/passivate the column 2. Control column temperature (25-40°C) 3. Avoid extreme mobile phase pH check_adsorption->adsorption_solutions Yes end_bad Problem Persists: Further Investigation Needed (e.g., consult column manufacturer, check sample stability) check_adsorption->end_bad No adsorption_solutions->end_good

Caption: Troubleshooting workflow for on-column degradation of Quetiapine.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Quetiapine Dimer Impurity-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of Quetiapine (B1663577) Dimer Impurity-d8.

Frequently Asked Questions (FAQs)

Q1: What is Quetiapine Dimer Impurity-d8 and why is its sensitive detection important?

This compound is a deuterated form of a process-related impurity in the synthesis of Quetiapine, an atypical antipsychotic medication.[1] The dimer impurity itself is formed during the manufacturing process.[2][3][4][5] The deuterated version is often used as an internal standard for the quantitative analysis of the non-deuterated dimer impurity in pharmaceutical ingredients and formulations. Sensitive and accurate detection is crucial for ensuring the purity, safety, and efficacy of the final drug product, as regulatory guidelines require strict control of impurities.

Q2: What is the most common analytical technique for the low-level detection of this compound?

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective detection of this compound at low levels.[6][7] This method offers high specificity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification even in complex sample matrices.

Q3: Can I use a standard UV detector for the analysis of this impurity?

While LC-UV methods are commonly employed for the analysis of quetiapine and its impurities, they may lack the required sensitivity and specificity for detecting very low levels of the dimer impurity, especially in the presence of the active pharmaceutical ingredient (API) and other related substances.[6] Mass spectrometry detection is generally preferred for trace-level impurity analysis.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, providing systematic approaches to problem-solving.

Issue 1: Low or No Signal for this compound

A weak or absent signal is a common challenge in trace analysis. The following steps can help identify and resolve the root cause.

Troubleshooting Workflow for Low Signal

cluster_0 Initial Checks cluster_1 LC System Investigation cluster_2 MS System Investigation A Verify Standard Integrity & Concentration B Check Instrument Parameters A->B C Confirm Sample Preparation B->C D Inspect for Leaks & Blockages C->D If sample prep is correct E Evaluate Column Performance D->E F Review MS Tuning & Calibration E->F If LC system is optimal G Optimize Ion Source Conditions F->G H Check for Ion Suppression G->H cluster_0 Initial Assessment cluster_1 Column & Mobile Phase Checks cluster_2 Injection & Sample-Related Checks A Observe Peak Shape Anomaly B Check for Column Contamination/Void A->B E Assess Injection Solvent Strength A->E If column & mobile phase are ok C Verify Mobile Phase pH & Composition B->C D Ensure Proper Column Equilibration C->D F Check for Sample Overload E->F A Observed Chromatographic Shift B Isotope Effect A->B Primary Cause C Column Temperature Fluctuations A->C Contributing Factor D Mobile Phase Gradient Inconsistency A->D Contributing Factor E Column Degradation A->E Contributing Factor

References

Technical Support Center: Robustness Testing of Analytical Methods for Quetiapine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Quetiapine and its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the purpose of robustness testing for Quetiapine impurity analysis?

A1: Robustness testing evaluates the reliability of an analytical method by intentionally introducing small, deliberate variations in method parameters.[1][2] The goal is to demonstrate the method's capacity to remain unaffected by these changes, ensuring its suitability for routine use and transfer between different laboratories or instruments.[2][3] For Quetiapine, this is crucial for accurately quantifying impurities and ensuring the quality of the drug substance and product.

Q2: My system suitability tests are failing during robustness testing. What are the common causes and solutions?

A2: System suitability test (SST) failures are a common issue during robustness testing. The acceptance criteria for robustness are often based on the SST results.[4] Below is a troubleshooting guide for common SST parameter failures:

SST Parameter FailurePotential CausesTroubleshooting Steps
Resolution (Rs) < 2.0 between Quetiapine and a critical impurity - Inappropriate mobile phase pH or composition.- Verify the preparation of the mobile phase and buffers. Small shifts in pH can significantly impact the resolution of ionizable compounds like Quetiapine and its impurities.[5] - Check for changes in the organic modifier percentage in the mobile phase.[6]
- Column degradation or variation between columns.- Ensure the column has not exceeded its recommended lifetime. - If using a different column batch, lot-to-lot variability might be the cause.[2]
- Incorrect column temperature.- Verify the column oven is calibrated and maintaining the set temperature.
Tailing Factor (T) > 2.0 for the Quetiapine peak - Secondary interactions between the analyte and the stationary phase.- Ensure the mobile phase pH is appropriate to suppress the ionization of silanol (B1196071) groups. - Consider using a column with end-capping.
- Column overload.- Reduce the injection volume or sample concentration.
Theoretical Plates (N) are too low - Column inefficiency.- Check for column contamination or voids. Consider flushing or replacing the column.
- Extra-column band broadening.- Minimize the length of tubing between the injector, column, and detector.
Unstable Baseline - Air bubbles in the system.- Degas the mobile phase thoroughly.[7]
- Leaks in the HPLC system.- Inspect all fittings and connections for leaks.[8]
- Contaminated mobile phase or column.- Use high-purity solvents and flush the system and column with appropriate cleaning solutions.[7]

Q3: I am observing unexpected new impurity peaks during my robustness study. What should I do?

A3: The appearance of new peaks could be due to several factors:

  • Degradation: The varied conditions (e.g., temperature, pH) might be causing the degradation of Quetiapine or one of its known impurities. Forced degradation studies can help identify potential degradation products.[9][10]

  • Contamination: The new peak could be from a contaminated diluent, mobile phase, or the sample itself. Prepare fresh solutions and re-inject to confirm.

  • Carryover: If the peak appears in subsequent runs, it might be due to carryover from a previous injection. Implement a robust needle wash program and inject a blank to check for carryover.

Q4: How do I select the parameters and their variation ranges for a robustness study of a Quetiapine HPLC method?

A4: The selection of parameters should be based on the specific analytical method and an understanding of which variables are most likely to influence the results.[3][4] For a typical reversed-phase HPLC method for Quetiapine impurities, consider the following:

ParameterTypical VariationRationale
Mobile Phase pH ± 0.2 unitsCritical for the retention and peak shape of ionizable compounds.[5]
Organic Modifier Composition ± 2% absoluteAffects retention times and resolution.[6]
Flow Rate ± 10% of the nominal flow rateCan impact resolution and retention times.[5]
Column Temperature ± 5 °CInfluences retention times and selectivity.[5]
Wavelength ± 2 nmCan affect the sensitivity and quantification of impurities.
Different Column Lots/Manufacturers As availableTo ensure the method is not column-dependent.[2][11]

Experimental Protocols

General Protocol for Robustness Testing of a Quetiapine Impurity HPLC Method

This protocol outlines a systematic approach to robustness testing.

  • Define Critical Parameters and Ranges: Identify the key method parameters and define the variation ranges as detailed in the table above.

  • Prepare Test Solutions:

    • System Suitability Solution (SST): Prepare a solution containing Quetiapine and its known impurities at a concentration that allows for the evaluation of resolution and other SST parameters.

    • Sample Solution: Prepare a sample solution of Quetiapine drug substance or product as per the analytical method.

  • Experimental Design: A one-factor-at-a-time (OFAT) approach can be used, where each parameter is varied while others are kept constant.

  • Execution:

    • Set the HPLC system to the nominal conditions of the method.

    • Inject the SST solution and verify that all acceptance criteria are met.

    • Modify one parameter to its lower limit (e.g., pH - 0.2).

    • Inject the SST solution and the sample solution. Record the results.

    • Modify the same parameter to its upper limit (e.g., pH + 0.2).

    • Inject the SST solution and the sample solution. Record the results.

    • Return the parameter to its nominal value and repeat for all other identified critical parameters.

  • Data Analysis:

    • Evaluate the SST results for each condition. All results should meet the pre-defined acceptance criteria.[4]

    • Assess the impact of the variations on the quantification of impurities in the sample solution. The results should not be significantly affected.

Forced Degradation Study Protocol for Quetiapine

Forced degradation studies are essential for developing and validating a stability-indicating method.[9][10]

Stress ConditionProtocol
Acid Hydrolysis Dissolve Quetiapine in a suitable solvent and add 1N HCl. Heat at 60°C for a specified duration (e.g., 4 days for significant degradation).[9] Neutralize with 1N NaOH before analysis.
Base Hydrolysis Dissolve Quetiapine in a suitable solvent and add 1N NaOH. Heat at 60°C for a specified duration (e.g., 30 minutes).[10] Neutralize with 1N HCl before analysis.
Oxidative Degradation Dissolve Quetiapine in a suitable solvent and add 3-30% H2O2. Keep at room temperature or heat at 60°C for a specified duration (e.g., 1 hour).[12]
Thermal Degradation Expose solid Quetiapine to dry heat (e.g., 105°C) for a specified period.
Photolytic Degradation Expose a solution of Quetiapine to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.

Visualizations

Robustness_Testing_Workflow start Start Robustness Study define_params Define Critical Parameters and Acceptance Criteria start->define_params prepare_solutions Prepare SST and Sample Solutions define_params->prepare_solutions nominal_conditions Run at Nominal Conditions prepare_solutions->nominal_conditions check_sst SST Pass? nominal_conditions->check_sst vary_param Vary One Parameter (e.g., pH, Temp) check_sst->vary_param Yes fail Method Not Robust Re-evaluate/Optimize check_sst->fail No run_varied Run with Varied Parameter vary_param->run_varied check_varied_sst SST Pass? run_varied->check_varied_sst all_params_done All Parameters Tested? check_varied_sst->all_params_done Yes check_varied_sst->fail No all_params_done->vary_param No document_results Document Results and Conclude Robustness all_params_done->document_results Yes end End document_results->end

Caption: Workflow for conducting a robustness study of an analytical method.

Troubleshooting_Tree start SST Failure During Robustness Testing issue_type What is the primary issue? start->issue_type resolution Poor Resolution (Rs < 2.0) issue_type->resolution Resolution tailing Peak Tailing (T > 2.0) issue_type->tailing Peak Shape baseline Noisy or Drifting Baseline issue_type->baseline Baseline resolution_q1 Is mobile phase pH correct? resolution->resolution_q1 resolution_a1 Check buffer preparation and pH meter calibration resolution_q1->resolution_a1 No resolution_q2 Is column temperature stable? resolution_q1->resolution_q2 Yes resolution_a2 Verify column oven temperature resolution_q2->resolution_a2 No resolution_q3 Is column old or from a new lot? resolution_q2->resolution_q3 Yes resolution_a3 Replace column or test another column lot resolution_q3->resolution_a3 Yes tailing_q1 Is sample overloaded? tailing->tailing_q1 tailing_a1 Reduce sample concentration or injection volume tailing_q1->tailing_a1 Yes tailing_q2 Is mobile phase pH appropriate? tailing_q1->tailing_q2 No tailing_a2 Adjust pH to suppress silanol interactions tailing_q2->tailing_a2 No baseline_q1 Is mobile phase degassed? baseline->baseline_q1 baseline_a1 Degas mobile phase baseline_q1->baseline_a1 No baseline_q2 Are there any leaks? baseline_q1->baseline_q2 Yes baseline_a2 Check all fittings and connections baseline_q2->baseline_a2 Yes

Caption: Troubleshooting decision tree for common HPLC SST failures.

References

Technical Support Center: Unambiguous Identification of Quetiapine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Quetiapine (B1663577) and its degradation products. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for Quetiapine?

A1: Quetiapine is known to degrade primarily through oxidation and hydrolysis.[1][2][3] Forced degradation studies have shown that it is susceptible to acidic, basic, and oxidative conditions.[1][2][4] Key degradation products include Quetiapine sulfoxide, Quetiapine N-oxide, and hydroxy Quetiapine.[1][5]

Q2: I am not seeing any degradation of my Quetiapine sample under stress conditions. What could be the issue?

A2: This could be due to several factors:

  • Insufficient Stress Conditions: The conditions (e.g., temperature, concentration of stressor, duration) may not be harsh enough to induce degradation. For instance, in one study, significant degradation under acidic conditions was observed when heating 1N HCl at 60°C for 4 days.[6]

  • Inappropriate Solvent: Ensure the solvent used to prepare your stock solution is appropriate and does not interfere with the degradation process. A mixture of methanol (B129727) or water and acetonitrile (B52724) is commonly used.[4]

  • Analytical Method Not Stability-Indicating: Your analytical method may not be able to separate the degradation products from the parent drug. It is crucial to develop and validate a stability-indicating method.[1][6]

Q3: My chromatogram shows several unexpected peaks after forced degradation. How can I identify these unknown degradation products?

A3: The unambiguous identification of unknown peaks requires a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): This provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products.[7][8]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion, you can obtain structural information about the molecule.[3][9][10] Examining the fragmentation patterns can help in elucidating the structure of the impurity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, isolating the impurity and performing 1H and 13C NMR is often necessary.[11][12]

Q4: What are the typical instrument parameters for LC-MS/MS analysis of Quetiapine and its degradation products?

A4: While specific parameters should be optimized for your system, a common starting point involves:

  • Column: A C18 column is frequently used for separation.[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% triethylamine) and an organic solvent (e.g., acetonitrile and methanol) is often employed.[1]

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for the analysis of Quetiapine and its degradation products.[3]

  • Detection: A Diode Array Detector (DAD) can be used for UV detection (around 252 nm), in conjunction with the mass spectrometer.[1]

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products

Symptoms:

  • Co-eluting peaks in the chromatogram.

  • Inability to resolve degradation products from the parent Quetiapine peak.

Possible Causes and Solutions:

CauseSolution
Inadequate Mobile Phase Composition Optimize the mobile phase gradient, pH, and organic modifier concentration. A mixture of acetonitrile and methanol as the organic phase has been shown to be effective.[1]
Incorrect Column Selection Ensure the use of a high-resolution column, such as a core-shell C18 column, which can provide better separation efficiency.[3]
Suboptimal Flow Rate or Temperature Adjust the flow rate and column temperature to improve resolution.
Issue 2: Inconsistent or Irreproducible Mass Spectra

Symptoms:

  • Varying m/z values for the same peak across different runs.

  • Poor quality MS/MS fragmentation patterns.

Possible Causes and Solutions:

CauseSolution
Instrument Calibration Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.[7]
Sample Matrix Effects Matrix components can suppress or enhance ionization. Implement appropriate sample clean-up procedures or dilute the sample.
In-source Fragmentation The precursor ion may be fragmenting in the ionization source. Optimize the source parameters, such as capillary voltage and cone voltage.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Quetiapine and to generate its degradation products for identification.[4]

1. Acidic Hydrolysis:

  • Objective: To assess degradation in an acidic environment.[4]

  • Protocol:

    • Prepare a stock solution of Quetiapine fumarate (B1241708).

    • Treat the solution with 1N hydrochloric acid (HCl).

    • Reflux the mixture at 80°C for 1 hour or heat at 60°C for 30 minutes.[4]

    • Cool the solution to room temperature.

    • Neutralize with 1N sodium hydroxide (B78521) (NaOH) to approximately pH 7.0.[4]

    • Dilute to a suitable concentration for analysis.[4]

2. Basic Hydrolysis:

  • Objective: To evaluate degradation in a basic environment.[4]

  • Protocol:

    • Prepare a stock solution of Quetiapine fumarate.

    • Treat the solution with 2N sodium hydroxide (NaOH) and stress for 2 hours, or with 1N NaOH at 60°C for 30 minutes.[4]

    • Cool the solution.

    • Neutralize with 2N hydrochloric acid (HCl) to approximately pH 7.0.[4]

    • Dilute for analysis.

3. Oxidative Degradation:

  • Objective: To investigate degradation in the presence of an oxidizing agent.[4]

  • Protocol:

    • Prepare a stock solution of Quetiapine fumarate.

    • Add 1% hydrogen peroxide (H₂O₂).[4]

    • After the desired reaction time, dilute the solution to the target concentration for analysis.[4]

Data Presentation

Table 1: Known Degradation Products of Quetiapine and their Mass-to-Charge Ratios (m/z)

Degradation ProductCommon Stress Condition[M+H]⁺ (m/z)Reference
Quetiapine SulfoxideOxidative400[5]
Quetiapine N-oxideOxidative400[5]
Hydroxy QuetiapineOxidative399.18[1]
Quetiapine LactamHydrolytic-[1]
Des-ethanol QuetiapineProcess-related-[6]
DimerProcess-related-[6]

Visualizations

Experimental Workflow for Degradation Product Identification

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Identification start Quetiapine Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidative Stress start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo lcms LC-MS/MS Analysis acid->lcms base->lcms oxidation->lcms thermal->lcms photo->lcms hrms HRMS for Formula lcms->hrms msms MS/MS for Structure lcms->msms elucidation Structure Elucidation hrms->elucidation msms->elucidation confirmation Confirmation with Standards elucidation->confirmation G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Quetiapine Quetiapine (m/z 384) Sulfoxide Quetiapine Sulfoxide (m/z 400) Quetiapine->Sulfoxide H₂O₂ N_Oxide Quetiapine N-Oxide (m/z 400) Quetiapine->N_Oxide H₂O₂ Hydroxy Hydroxy Quetiapine (m/z 400) Quetiapine->Hydroxy H₂O₂ Lactam Quetiapine Lactam Quetiapine->Lactam Acid/Base

References

Method validation challenges for Quetiapine impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the method validation for Quetiapine (B1663577) impurity analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of Quetiapine and its impurities.

Problem Potential Cause Suggested Solution
Poor Resolution Between Quetiapine and Impurities Inappropriate mobile phase composition or pH.Optimize the mobile phase. A common mobile phase consists of a mixture of a phosphate (B84403) buffer (pH 6.6), acetonitrile, and methanol (B129727) (e.g., in a 45:40:15 ratio)[1]. Adjusting the pH of the buffer can significantly impact the resolution of ionizable compounds.
Column stationary phase is not providing adequate selectivity.Consider a different stationary phase. While C18 columns are commonly used, a phenyl column might offer alternative selectivity for aromatic compounds like Quetiapine and its impurities[2].
Gradient elution program is not optimized.Adjust the gradient slope or duration to improve the separation of closely eluting peaks.
Peak Tailing for Quetiapine or Impurity Peaks Secondary interactions between the analyte and the stationary phase.Add a competing base, such as triethylamine (B128534) (e.g., 0.1%), to the mobile phase to mask active silanol (B1196071) groups on the silica-based column[2].
Sample overload.Reduce the injection volume or the concentration of the sample solution.
Column degradation.Replace the column with a new one of the same type.
Variable Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or worn seals[3][4]. Manually preparing the mobile phase can help identify issues with the pump's proportioning valves[5].
Temperature fluctuations.Use a column oven to maintain a consistent temperature throughout the analysis[3].
Low Sensitivity or Poor Peak Area Reproducibility Inappropriate detection wavelength.The UV detection wavelength should be set at a maximum absorbance for Quetiapine and its impurities. Wavelengths around 220 nm[1], 252 nm[2][6], and 290 nm have been reported.
Issues with the injector or sample loop.Check for leaks, plugged tubing, or worn seals in the injector. Ensure the sample loop is completely filled during injection.
Sample degradation in the autosampler.Ensure the sample solution is stable over the duration of the analysis. If necessary, use a cooled autosampler.
Extraneous Peaks in the Chromatogram Contaminated mobile phase or diluent.Use HPLC-grade solvents and freshly prepared mobile phase. Filter all solutions before use.
Carryover from previous injections.Implement a robust needle wash program in the autosampler method. Flushing the injector between analyses is a good practice[7].
Sample or placebo degradation.Analyze a placebo sample to identify any interfering peaks originating from the formulation excipients[8].

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the method validation for Quetiapine impurity analysis.

1. What are the critical parameters to evaluate during method validation for Quetiapine impurity analysis?

According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for impurity methods include:

  • Specificity: The ability to assess the analyte in the presence of other components such as impurities, degradation products, and placebo components[9][10]. This is often demonstrated through forced degradation studies and analysis of spiked samples[11].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively[11][12].

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a specified range[9][11].

  • Accuracy: The closeness of the test results to the true value, often determined by recovery studies of spiked impurities[9][11].

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability)[11].

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[6].

2. How should forced degradation studies for Quetiapine be performed?

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method[13]. Quetiapine is known to degrade under hydrolytic (acidic and basic) and oxidative conditions[2][14]. Typical stress conditions include:

  • Acidic Hydrolysis: Treating the drug substance with 1N HCl and heating at 60-80°C[8][13].

  • Basic Hydrolysis: Treating with 1N or 2N NaOH and heating at around 60°C[13].

  • Oxidative Degradation: Exposing the drug substance to a solution of hydrogen peroxide (e.g., 1-3% H₂O₂)[13][14].

  • Thermal Degradation: Exposing the solid drug substance to dry heat.

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

The extent of degradation should be sufficient to produce detectable degradation products without completely degrading the active pharmaceutical ingredient (API).

3. What are some of the known impurities of Quetiapine?

Several process-related impurities and degradation products of Quetiapine have been identified. Some common ones include:

  • Quetiapine Related Compound G (Dibenzo[b,f][13]thiazepin-11(10H)-one)[15]

  • Quetiapine N-oxide

  • Des-ethanol Quetiapine

  • Quetiapine Lactam[1][2]

  • Piperazine derivative[1]

  • Quetiapine sulfoxide[8][16]

It is crucial to have reference standards for known impurities to properly validate the analytical method. If standards are not available, specificity can be demonstrated by comparing results with a second well-characterized procedure[11].

4. What are typical acceptance criteria for method validation?

Acceptance criteria should be predefined and justified based on the intended purpose of the method and regulatory expectations[9]. While specific limits can vary, general guidelines are:

Parameter Typical Acceptance Criteria
Specificity Resolution between Quetiapine and all known impurities should be greater than 1.5 (or baseline separated). Peak purity of the API should pass.
Linearity Correlation coefficient (r²) ≥ 0.99[1].
Accuracy Recovery of impurities should be within 80-120% of the true value.
Precision Relative Standard Deviation (RSD) for replicate injections should be ≤ 2.0% for the API and ≤ 10.0% for impurities at the quantitation limit.
Robustness System suitability parameters should remain within acceptable limits after small, deliberate changes to the method.

5. Can a single method be used for both the assay of Quetiapine and the determination of its impurities?

Yes, it is possible to use a single stability-indicating HPLC method for both assay and impurity determination. However, the validation must cover the requirements for both types of tests. For instance, the linearity range for the assay should typically span from 80% to 120% of the test concentration, while for impurities, it should cover from the LOQ to 120% of the specification limit for each impurity[11]. If a single method is used, linearity should be demonstrated for both the reporting level of the impurities and up to 120% of the assay specification[17].

Experimental Protocols

Sample Preparation for Impurity Analysis
  • Standard Solution: Prepare a stock solution of Quetiapine and each known impurity in a suitable diluent (e.g., a mixture of the mobile phase components). Further dilute to the desired concentration for analysis (e.g., 1.25 µg/mL)[1].

  • Sample Solution (Tablets): Weigh and crush a sufficient number of tablets. Transfer a portion of the powder equivalent to a specific amount of Quetiapine fumarate (B1241708) into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume[8]. The final concentration is typically in the range of 500-1000 µg/mL of Quetiapine[8][18].

Representative HPLC Method for Quetiapine Impurity Analysis

This is a generalized protocol based on several published methods. Optimization will be required for specific applications.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase A Phosphate buffer (e.g., 0.02 M), pH adjusted to 6.6[1]
Mobile Phase B Acetonitrile and Methanol mixture[1][2]
Gradient Program A gradient elution is typically used to separate all impurities within a reasonable run time. The specific gradient will need to be optimized.
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[1]
Injection Volume 10-20 µL[1][8]
Detection UV at 220 nm[1] or 252 nm[2]

Visualizations

G Workflow for Quetiapine Impurity Method Validation cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Application Dev_Start Define Analytical Target Profile (ATP) Lit_Search Literature Search & Prior Knowledge Dev_Start->Lit_Search Method_Screen Screening of Columns, Mobile Phases, etc. Lit_Search->Method_Screen Method_Opt Method Optimization (e.g., Gradient, pH) Method_Screen->Method_Opt Specificity Specificity (Forced Degradation) Method_Opt->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Quality Control Testing Robustness->Routine_Analysis Validated Method Stability_Studies Stability Studies Routine_Analysis->Stability_Studies

Caption: A flowchart illustrating the typical workflow for the development and validation of an analytical method for Quetiapine impurity analysis.

G Troubleshooting Logic for Poor Peak Resolution action_node action_node start_node Start: Poor Resolution q1 Is the mobile phase pH optimal? start_node->q1 end_node end_node q2 Is the mobile phase strength appropriate? q1->q2 Yes a1 Adjust pH to maximize ionization difference q1->a1 No q3 Is the column chemistry suitable? q2->q3 Yes a2 Modify organic solvent ratio or gradient slope q2->a2 No q4 Is the column efficient? q3->q4 Yes a3 Try a different stationary phase (e.g., Phenyl) q3->a3 No a4 Check system suitability (plates, tailing). Replace column if necessary. q4->a4 No resolved Resolution Achieved q4->resolved Yes a1->q2 a2->q3 a3->q4 a4->resolved unresolved Issue Persists

Caption: A decision tree for troubleshooting poor peak resolution in HPLC analysis of Quetiapine.

References

Validation & Comparative

A Comparative Guide to Stability-Indicating UPLC Methods for Quetiapine Fumarate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Quetiapine (B1663577) Fumarate (B1241708). The information presented is compiled from peer-reviewed research and established analytical applications, offering a comprehensive resource for method selection and implementation in a laboratory setting. This document adheres to the principles of providing objective comparisons and supporting experimental data to aid in your analytical method development and validation processes.

Method Comparison at a Glance

Two distinct Reverse Phase (RP)-UPLC methods are evaluated, each with its own set of chromatographic conditions and performance characteristics. Method 1, developed by Trivedi & Patel, focuses on the quantitative determination of Quetiapine in pharmaceutical dosage forms. Method 2, detailed in a Waters Corporation application note, is optimized for impurity profiling and isolation. Both methods have been validated according to International Conference on Harmonization (ICH) guidelines.[1][2][3]

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1: Trivedi & Patel (2011)Method 2: Waters Corp.
Column Agilent Eclipse Plus C18, RRHD, 1.8 µm (50 mm x 2.1 mm)ACQUITY UPLC BEH C18, 1.7 µm (2.1 x 100 mm)
Mobile Phase A 0.1% aqueous triethylamine (B128534) (pH 7.2)Not explicitly specified
Mobile Phase B Acetonitrile and Methanol (80:20 v/v)Not explicitly specified
Elution Mode GradientGradient
Flow Rate Not explicitly specifiedNot explicitly specified
Detection Wavelength 252 nmNot explicitly specified (used with a mass detector)
Run Time 5 minutesNot specified

Table 2: Summary of Validation Parameters

Validation ParameterMethod 1: Trivedi & Patel (2011)Method 2: Waters Corp.
Linearity (r²) > 0.999Not specified
Range Not specifiedNot specified
Limit of Detection (LOD) Not specifiedNot specified
Limit of Quantitation (LOQ) Not specifiedNot specified
Accuracy (% Recovery) Not specifiedNot specified
Precision (% RSD) Not specifiedNot specified
Specificity Established through forced degradation studiesEstablished through forced degradation studies

Experimental Protocols

Method 1: Sample Preparation (as per Trivedi & Patel)

A stock solution of Quetiapine Fumarate is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile). This stock solution is then further diluted to the desired concentration with the mobile phase or a suitable diluent for analysis.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[4] The following protocols are a compilation from various scientific studies.[4][5][6]

  • Acidic Hydrolysis: Treat the drug solution with 1N HCl and reflux for a specified period (e.g., 8 hours) or heat at 60°C for 30 minutes.[4][5] Neutralize the solution with 1N NaOH before analysis.[4]

  • Basic Hydrolysis: Treat the drug solution with 1N or 2N NaOH and heat at 60°C for 30 minutes or allow to stand for 2 hours.[4] Neutralize the solution with 1N or 2N HCl before analysis.[4]

  • Oxidative Degradation: Treat the drug solution with 1% to 3% hydrogen peroxide (H₂O₂) at room temperature for a specified duration.[4]

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period.[4]

  • Photolytic Degradation: Expose the drug solution or solid drug substance to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.[4]

  • Neutral Hydrolysis: Reflux the drug solution in water at 80°C for 2 hours or heat at 60°C for 6 hours.[4]

Workflow for Stability-Indicating UPLC Method Validation

The following diagram illustrates the typical workflow for the development and validation of a stability-indicating UPLC method for Quetiapine Fumarate.

UPLC Method Validation Workflow start Start: Define Analytical Method Requirements method_dev UPLC Method Development (Column, Mobile Phase, etc.) start->method_dev optimization Method Optimization method_dev->optimization forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) optimization->forced_degradation specificity Specificity Assessment (Peak Purity & Resolution) forced_degradation->specificity validation Method Validation (ICH Guidelines) specificity->validation linearity Linearity & Range validation->linearity Validate accuracy Accuracy (% Recovery) validation->accuracy Validate precision Precision (Repeatability & Intermediate) validation->precision Validate lod_loq LOD & LOQ validation->lod_loq Validate robustness Robustness validation->robustness Validate system_suitability System Suitability Testing linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for UPLC Method Validation.

This comprehensive guide is intended to assist in the selection and implementation of a suitable stability-indicating UPLC method for the analysis of Quetiapine Fumarate. The provided data and protocols should be adapted and verified within your laboratory to ensure compliance with all relevant regulatory standards.

References

A Comparative Guide: HPLC vs. UPLC for Quetiapine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like quetiapine (B1663577) are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the impurity profiling of quetiapine, supported by a review of published experimental data.

Performance Comparison: HPLC vs. UPLC

UPLC technology utilizes sub-2 µm stationary phase particles, which, when combined with instrumentation that can handle higher backpressures, leads to significant gains in chromatographic performance compared to traditional HPLC systems that employ 3-5 µm particles.[1][2] For quetiapine impurity analysis, this translates to faster run times, better peak resolution, and increased sensitivity, allowing for the detection of trace-level impurities that might be missed with HPLC.[3][4]

The primary advantages of UPLC over HPLC in the context of quetiapine impurity profiling include:

  • Faster Analysis Times: UPLC methods can significantly reduce run times, often by a factor of 3 to 10, increasing sample throughput and laboratory productivity.[4] For instance, a validated UPLC method for quetiapine and its five impurities achieved a run time of just 5 minutes.[5][6][7]

  • Improved Resolution and Sensitivity: The smaller particle size in UPLC columns leads to narrower peaks and better separation between quetiapine and its related compounds.[3][4] This enhanced resolution allows for more accurate quantification of impurities, even those present at low levels.[4]

  • Reduced Solvent Consumption: The shorter run times and lower flow rates used in UPLC methods result in a significant decrease in solvent usage, leading to cost savings and a more environmentally friendly analytical approach.[1][3]

While HPLC remains a robust and reliable technique, UPLC offers a clear advantage for high-throughput screening and in-depth impurity profiling where speed and sensitivity are paramount.[1][4]

Quantitative Data Summary

The following tables summarize typical performance characteristics and experimental conditions for both HPLC and UPLC methods for quetiapine impurity profiling, based on data from various studies.

Table 1: Performance Comparison

ParameterHPLCUPLC
Typical Run Time 20–45 minutes[1]2–5 minutes[1][5][6][7]
Column Particle Size 3–5 µm[1]<2 µm[1]
Resolution GoodExcellent[4]
Sensitivity ModerateHigh[3][4]
Solvent Consumption HighLow[1][3]

Table 2: Experimental Protocol Comparison

ParameterHPLC Method ExampleUPLC Method Example
Column C18, 250 x 4.6mm, 5µm[8]Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm)[5][6][7]
Mobile Phase A Phosphate (B84403) buffer (pH 6.6)[9]0.1 % aqueous triethylamine (B128534) (pH 7.2)[5][6][7]
Mobile Phase B Acetonitrile (B52724):Methanol (B129727) (40:15)[9]Acetonitrile:Methanol (80:20 v/v)[5][6][7]
Flow Rate 1.0 mL/min[8][9]Not specified in abstract
Detection Wavelength 220 nm[9][10]252 nm[5][6][7]
Injection Volume 20 µL[9]Not specified in abstract
Column Temperature 25 °C[9]Not specified in abstract

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for HPLC and UPLC analysis of quetiapine impurities, compiled from published literature.

Representative HPLC Protocol

A simple and sensitive HPLC method for the determination of quetiapine and its related compounds has been developed and validated.[9]

  • Instrumentation: A Waters Alliance 2695 separations module with a 2998 Photodiode Array Detector was used.[9]

  • Column: A C18 stationary phase was employed.[9]

  • Mobile Phase: The mobile phase consisted of a mixture of phosphate buffer (pH 6.6), acetonitrile, and methanol in a ratio of 45:40:15 (v/v/v).[9]

  • Flow Rate: The flow rate was maintained at 1.0 mL/min.[9]

  • Detection: UV detection was performed at 220 nm.[9]

  • Injection Volume: 20 µL of the sample was injected.[9]

  • Temperature: The column temperature was kept at 25 °C.[9]

  • Sample Preparation: A standard stock solution was prepared by dissolving quetiapine hemifumarate and its impurities in the mobile phase.[9]

Representative UPLC Protocol

A stability-indicating RP-UPLC method was developed for the determination of quetiapine in a pharmaceutical dosage form.[5][6][7]

  • Instrumentation: An Acquity UPLC system (Waters) consisting of a binary solvent manager, sample manager, and a PDA detector was used.[5]

  • Column: An Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) column was used for chromatographic separation.[5][6][7]

  • Mobile Phase: A gradient elution was performed using 0.1% aqueous triethylamine (pH 7.2) as solvent A and a mixture of acetonitrile and methanol (80:20 v/v) as solvent B.[5][6][7]

  • Detection: The eluted compounds were monitored at a wavelength of 252 nm using a UV detector.[5][6][7]

  • Run Time: The method was able to separate quetiapine from its five impurities within a run time of 5 minutes.[5][6][7]

Workflow for Quetiapine Impurity Profiling

The following diagram illustrates the general workflow for impurity profiling, highlighting the key stages from sample preparation to data analysis and how they differ between HPLC and UPLC methodologies.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_1_1 HPLC cluster_1_2 UPLC cluster_2 Detection & Data Analysis Sample Quetiapine Sample (API or Formulation) Dissolution Dissolution in Appropriate Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_inj Injection (e.g., 20 µL) Filtration->HPLC_inj UPLC_inj Injection (e.g., 1-5 µL) Filtration->UPLC_inj HPLC_col HPLC Column (e.g., C18, 3-5 µm) HPLC_inj->HPLC_col HPLC_sep Separation (20-45 min) HPLC_col->HPLC_sep Detection UV/PDA or Mass Spec Detection HPLC_sep->Detection UPLC_col UPLC Column (e.g., C18, <2 µm) UPLC_inj->UPLC_col UPLC_sep Separation (2-5 min) UPLC_col->UPLC_sep UPLC_sep->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Data_Analysis Peak Integration, Impurity Identification & Quantification Chromatogram->Data_Analysis

Caption: Workflow for quetiapine impurity profiling comparing HPLC and UPLC pathways.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Quetiapine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of impurities in Quetiapine, a critical atypical antipsychotic medication. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like Quetiapine is paramount for drug safety and efficacy. This document details and contrasts various validated analytical techniques, offering supporting data and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs. The validation of these methods is performed in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction to Quetiapine and its Impurities

Quetiapine, chemically known as {2-[4-(dibenzo[b,f][1]thiazepin-11-yl)piperazin-1-yl]ethoxy}ethanol, is widely used in the treatment of schizophrenia and bipolar disorder.[1][5] During its synthesis and storage, several related substances or impurities can arise. Monitoring and controlling these impurities is a crucial aspect of quality control in pharmaceutical manufacturing. Common impurities include Quetiapine N-oxide, S-oxide, des-ethanol Quetiapine, and lactam derivatives.[1][6] The development of robust, sensitive, and specific analytical methods is essential for the accurate determination of these impurities.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for analyzing Quetiapine and its impurities.[1][2][5][7][8] Other methods, such as High-Performance Thin-Layer Chromatography (HPTLC), have also been developed.[1][9] This guide focuses on comparing the performance of validated RP-HPLC and RP-UPLC methods based on key validation parameters.

Data Presentation: Method Performance Comparison

The following tables summarize the performance characteristics of different analytical methods for the determination of Quetiapine impurities, as reported in various studies.

Table 1: Comparison of Chromatographic Conditions

ParameterRP-HPLC Method 1[2]RP-HPLC Method 2[7]RP-UPLC Method[1]
Stationary Phase C18X-bridge C18Agilent Eclipse Plus C18, RRHD
Mobile Phase Phosphate (B84403) buffer (pH 6.6):Acetonitrile (B52724):Methanol (B129727) (45:40:15 v/v/v)A: 5 mM Ammonium Acetate; B: Acetonitrile (gradient)A: 0.1% aqueous triethylamine (B128534) (pH 7.2); B: Acetonitrile:Methanol (80:20 v/v) (gradient)
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Detection Wavelength 220 nm220 nm252 nm
Column Temperature 25 °C40 °C40 °C
Injection Volume 20 µL10 µL1 µL
Run Time Not specifiedNot specified5 min

Table 2: Comparison of Validation Parameters

Validation ParameterRP-HPLC Method 1[2]RP-HPLC Method 2[7]RP-UPLC Method[1]
Linearity (Correlation Coefficient, r²) > 0.99 for all compoundsNot specified> 0.999 for Quetiapine and impurities
Accuracy (% Recovery) 96% to 102%90.7% to 103.9%98.6% to 101.2%
Precision (% RSD) Adequate for precision study< 3.5%< 1.0%
Limit of Detection (LOD) Not specifiedImpurity A & B: 27 ng/mL; Impurity C: 14 ng/mLNot specified
Limit of Quantification (LOQ) Not specifiedImpurity A & B: 80 ng/mL; Impurity C: 40 ng/mLNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and cross-validation.

RP-HPLC Method 1 Protocol[2]
  • Instrumentation: A Waters Alliance 2695 HPLC system with a 2998 Photodiode Array Detector was used.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: A mixture of phosphate buffer (pH 6.6), Acetonitrile, and Methanol in the ratio of 45:40:15 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: 6.25 mg of each impurity standard was accurately weighed, dissolved in the mobile phase, and diluted to 50 mL to get a concentration of 125 µg/mL.

    • Working Standard Solution: 1.0 mL of each stock solution was transferred to a 100 mL volumetric flask and diluted with the mobile phase to obtain a concentration of 1.25 µg/mL.

    • Sample Solution: An accurately weighed quantity of Quetiapine raw material or crushed tablets equivalent to 25.0 mg was transferred to a 100 mL volumetric flask. 70.0 mL of the mobile phase was added, and the solution was sonicated for dissolution. The final volume was made up with the mobile phase. The solution was filtered through a 0.45 µm PVDF membrane filter before injection.

RP-UPLC Method Protocol[1]
  • Instrumentation: An Acquity UPLC system (Waters) consisting of a binary solvent manager, sample manager, and a PDA detector.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).

    • Mobile Phase: Solvent A: 0.1% aqueous triethylamine (pH 7.2); Solvent B: A mixture of acetonitrile and methanol (80:20 v/v). A gradient elution program was used.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 1 µL.

    • Column Temperature: 40 °C.

    • Detection: UV at 252 nm.

  • Standard and Sample Preparation:

    • Diluent: A mixture of water, acetonitrile, and perchloric acid in the ratio of 200:800:0.13 (v/v/v).

    • Standard Solution: Prepared in the diluent to a suitable concentration.

    • Sample Solution: Prepared from the pharmaceutical dosage form in the diluent to a suitable concentration and filtered.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of analytical method cross-validation and the relationship between different validation parameters.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Reporting Phase define_purpose Define Purpose (e.g., Impurity Profiling) select_methods Select Candidate Methods (e.g., HPLC, UPLC) define_purpose->select_methods define_criteria Define Acceptance Criteria (ICH Guidelines) select_methods->define_criteria method_validation_1 Validate Method 1 (e.g., RP-HPLC) define_criteria->method_validation_1 method_validation_2 Validate Method 2 (e.g., RP-UPLC) define_criteria->method_validation_2 sample_analysis Analyze Same Batches with Both Methods method_validation_1->sample_analysis method_validation_2->sample_analysis compare_data Compare Performance Data (Accuracy, Precision, etc.) sample_analysis->compare_data assess_equivalence Assess Method Equivalence compare_data->assess_equivalence report Generate Comparison Report assess_equivalence->report

Caption: Workflow for the cross-validation of analytical methods.

ValidationParameters cluster_method_characteristics Core Method Characteristics Accuracy Accuracy Precision Precision Precision->Accuracy impacts Specificity Specificity Specificity->Accuracy ensures Linearity Linearity Range Range Linearity->Range defines Robustness Robustness Robustness->Precision demonstrates reliability of LOD LOD LOQ LOQ LOD->LOQ related to MethodValidation Validated Analytical Method MethodValidation->Accuracy MethodValidation->Precision MethodValidation->Specificity MethodValidation->Linearity MethodValidation->Range MethodValidation->Robustness MethodValidation->LOD MethodValidation->LOQ

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The cross-validation of analytical methods is a critical exercise in pharmaceutical development and quality control to ensure consistent and reliable data. Both RP-HPLC and RP-UPLC methods have demonstrated their suitability for the determination of Quetiapine impurities. The choice between these methods will depend on the specific requirements of the laboratory, such as desired run time, sensitivity, and available instrumentation. The RP-UPLC method generally offers faster analysis times and potentially higher resolution due to the use of smaller particle size columns.[1] However, well-validated RP-HPLC methods, as demonstrated, provide robust and accurate results and may be more readily available in some laboratory settings.[2][7][10] This guide provides the necessary data and protocols to assist researchers in making an informed decision for their analytical needs in Quetiapine impurity profiling.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Quetiapine Dimer Impurity-d8 and its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest accuracy and precision in bioanalytical testing, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the deuterated stable isotope-labeled (SIL) internal standard, Quetiapine (B1663577) Dimer Impurity-d8, against its non-deuterated counterpart for the bioanalysis of quetiapine and its related compounds.

In the complex milieu of biological matrices, analytical challenges such as matrix effects, variable extraction recovery, and ionization suppression or enhancement can significantly compromise the integrity of quantitative results. The use of a deuterated internal standard is widely recognized as the gold standard to mitigate these issues, ensuring the reliability and robustness of bioanalytical data. Stable isotope-labeled internal standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects.[1] This allows for effective normalization of the analytical signal, leading to more accurate and precise quantification.[2][3]

Performance Comparison: Quetiapine Dimer Impurity-d8 vs. Non-Deuterated Standard

While direct comparative experimental data for this compound is not extensively published, the expected performance advantages can be extrapolated from the well-established principles of using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. The following table summarizes the anticipated performance differences based on typical validation parameters.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Standard (Analog IS)Rationale for Superior Performance of Deuterated IS
Matrix Effect Effectively minimized (<5% variation) Significant and variable (>20% variation) The deuterated standard co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement, thus providing reliable correction.[3]
Accuracy (% Bias) Typically within ± 5% Can exceed ± 15% Superior compensation for matrix effects and recovery variations leads to higher accuracy.
Precision (%CV) Typically < 10% Can be > 15% The consistent behavior of the deuterated standard throughout the analytical process results in significantly better precision.
Extraction Recovery Variability (%CV) Low (< 10%) Higher (> 15%) The near-identical physicochemical properties ensure that the deuterated standard reliably tracks the analyte's recovery during sample preparation.[4]
Lower Limit of Quantification (LLOQ) Potentially lower and more consistent May be higher and more variable Reduced signal variability and better signal-to-noise ratio at low concentrations can be achieved with a deuterated internal standard.

The Underlying Principle: Mitigating Matrix Effects

The primary advantage of a deuterated internal standard lies in its ability to compensate for the variability introduced by the sample matrix. The following diagram illustrates this fundamental concept.

Caption: Logical workflow for mitigating matrix effects using an internal standard.

Experimental Protocols

A robust and reliable bioanalytical method is essential for accurate quantification. The following is a detailed methodology for a typical LC-MS/MS workflow for the analysis of quetiapine and its impurities, including the dimer, using a deuterated internal standard.

Sample Preparation (Protein Precipitation)
  • Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma), calibration standards, and quality control samples.

  • Internal Standard Spiking: Add 25 µL of the working solution of this compound (e.g., at 100 ng/mL) to each tube.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Analytical Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for quetiapine, its dimer impurity, and the deuterated internal standard would need to be optimized.

Data Processing
  • Peak Integration: Integrate the chromatographic peaks for both the analyte (Quetiapine Dimer Impurity) and the internal standard (this compound).

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the sequential steps of a typical bioanalytical method using a deuterated internal standard.

Start Start: Receive Samples, Calibration Standards, and QCs Spike_IS Spike All Samples with This compound Start->Spike_IS Sample_Prep Perform Sample Preparation (e.g., Protein Precipitation) Spike_IS->Sample_Prep Centrifuge Centrifuge and Collect Supernatant Sample_Prep->Centrifuge Evaporate Evaporate to Dryness Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis Inject onto LC-MS/MS System Reconstitute->LC_MS_Analysis Data_Acquisition Acquire Data in MRM Mode LC_MS_Analysis->Data_Acquisition Peak_Integration Integrate Peak Areas of Analyte and IS Data_Acquisition->Peak_Integration Calculate_Ratio Calculate Analyte/IS Peak Area Ratio Peak_Integration->Calculate_Ratio Calibration_Curve Construct Calibration Curve Calculate_Ratio->Calibration_Curve Quantify Quantify Unknown Samples Calibration_Curve->Quantify End End: Report Results Quantify->End

Caption: Bioanalytical workflow using a deuterated internal standard.

References

Performance characteristics of different columns for Quetiapine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of Quetiapine (B1663577). The selection of an appropriate column is critical for achieving accurate, robust, and efficient separation. This document summarizes key performance indicators from various studies and provides detailed experimental protocols to aid in method development and selection.

Comparison of Performance Characteristics

The choice of a stationary phase is paramount in developing a successful HPLC method for Quetiapine, a dibenzothiazepine derivative. The performance of commonly used columns is summarized below.

Column TypeStationary PhaseKey Performance Characteristics for Quetiapine Analysis
C18 (Octadecyl Silane) Octadecyl groups bonded to silicaHigh Retention & Good Resolution: C18 columns are the most widely used for Quetiapine analysis, offering excellent retention and resolution due to the hydrophobic interactions between the nonpolar C18 chains and the Quetiapine molecule[1][2][3][4][5][6][7][8][9][10][11]. Versatility: A variety of C18 columns with different specifications (particle size, pore size, surface area) are available, allowing for optimization of the separation[1][4][5][6][7][8][9][10]. Peak Symmetry: Good peak shapes are generally achieved with appropriate mobile phase conditions, often requiring a buffer to control the ionization of Quetiapine[1][7].
C8 (Octyl Silane) Octyl groups bonded to silicaReduced Retention Time: Compared to C18, C8 columns have shorter alkyl chains, resulting in less hydrophobic retention and consequently shorter analysis times for Quetiapine[12][13]. Alternative Selectivity: May provide different selectivity for Quetiapine and its metabolites or impurities compared to C18 columns[14].
Phenyl Phenyl groups bonded to silicaUnique Selectivity: Phenyl columns offer alternative selectivity for aromatic compounds like Quetiapine through π-π interactions between the phenyl rings of the stationary phase and the analyte[15][16][17][18]. This can be advantageous for separating Quetiapine from structurally similar compounds[15][16]. Moderate Hydrophobicity: Generally less hydrophobic than C18 columns, which can be useful for optimizing retention times[16]. A phenyl-hexyl column has been successfully used for the simultaneous determination of several antipsychotic drugs, including Quetiapine[19].
HILIC (Hydrophilic Interaction Liquid Chromatography) Polar stationary phases (e.g., bare silica, amide, zwitterionic)Enhanced Retention of Polar Metabolites: HILIC is well-suited for the retention and separation of polar compounds. While less common for the parent drug, it can be a valuable tool for analyzing polar metabolites of Quetiapine that are poorly retained on reversed-phase columns[20][21][22]. Orthogonal Selectivity: Provides a separation mechanism that is orthogonal to reversed-phase chromatography, which can be beneficial for complex sample analysis[20][21].

Experimental Protocols

Below are detailed experimental methodologies from studies utilizing different column types for Quetiapine analysis.

Method 1: C18 Column
  • Objective: To determine Quetiapine and its metabolites in rat plasma.

  • Column: Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm)[1][9].

  • Mobile Phase: A gradient elution was used with a mobile phase consisting of 10 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile[1][9].

  • Flow Rate: 1.0 mL/min[1][9].

  • Column Temperature: 35°C[1][9].

  • Detection: Diode Array Detector (DAD) at 225 nm[1][9].

  • Injection Volume: 10 µL[1].

  • Sample Preparation: Protein precipitation with acetonitrile[1][9].

  • Retention Time of Quetiapine: The retention time for Quetiapine was not explicitly stated in the abstract, but the total separation time was 15 minutes[1].

Method 2: C8 Column
  • Objective: Analysis of Quetiapine in human plasma.

  • Column: C8 reversed-phase column (150 x 4.6 mm i.d., 5 µm)[12].

  • Mobile Phase: A mixture of acetonitrile (B52724), methanol (B129727), and phosphate (B84403) buffer (pH 1.9)[12].

  • Internal Standard: Triprolidine[12].

  • Sample Preparation: Solid-phase extraction (SPE)[12].

  • Performance: The method demonstrated good linearity in the 4-400 ng/mL plasma concentration range, with a mean recovery of 92% and a mean RSD of 3.3%[12].

Method 3: Phenyl-Hexyl Column
  • Objective: Simultaneous determination of ten antipsychotic drugs, including Quetiapine, in human plasma.

  • Column: Phenomenex phenyl-hexyl column (50.0 × 2.1 mm, 1.7 µm)[19].

  • Mobile Phase: Gradient elution with water containing 0.1% formic acid and 2 mM ammonium (B1175870) acetate, and methanol containing 0.1% formic acid and 2 mM ammonium acetate[19].

  • Column Temperature: 35°C[19].

  • Detection: UPLC-MS/MS[19].

  • Sample Preparation: Protein precipitation with acetonitrile[19].

Method 4: HILIC (General Application for Psychotropic Drugs)
  • Objective: To optimize the separation of a mixture of five psychotropic drugs.

  • Column: A HILIC stationary phase would be employed.

  • Mobile Phase: The study optimized the mobile phase composition, with the final conditions being 83% acetonitrile in an aqueous phase containing 14 mM ammonium acetate at pH 3.5[20].

  • Principle: HILIC utilizes a hydrophilic stationary phase with a high organic content mobile phase. A water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the mobile phase. More polar analytes are more strongly retained[21][22]. This technique is particularly useful for compounds that are too polar for good retention in reversed-phase chromatography[21].

Column Selection Workflow

The selection of an appropriate HPLC column for Quetiapine analysis is a logical process that depends on the specific analytical goals. The following diagram illustrates a typical workflow for this selection process.

ColumnSelection cluster_start cluster_screening cluster_optimization start Define Analytical Goal (e.g., Routine QC, Metabolite Profiling, High Throughput) initial_screening Initial Column Screening start->initial_screening c18 C18 Column (General Purpose, High Retention) initial_screening->c18 Start with the most common choice c8 C8 Column (Faster Analysis, Less Retention) initial_screening->c8 If faster analysis is needed phenyl Phenyl Column (Alternative Selectivity for Aromatic Compounds) initial_screening->phenyl If C18/C8 fail to resolve critical pairs hilic HILIC Column (For Polar Metabolites) initial_screening->hilic For polar metabolites optimization Method Optimization c18->optimization c8->optimization phenyl->optimization hilic->optimization good_separation Adequate Separation? optimization->good_separation good_separation->initial_screening No, try alternative column final_method Final Validated Method good_separation->final_method Yes

Caption: A workflow for selecting an optimal HPLC column for Quetiapine analysis.

References

Specificity Showdown: A Comparative Guide to Analytical Methods for Quetiapine in the Presence of its Degradants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of an active pharmaceutical ingredient (API) and the monitoring of its stability. This guide provides a comparative analysis of analytical methods for Quetiapine (B1663577), focusing on their ability to distinguish the API from its degradation products, supported by experimental data and detailed protocols.

Quetiapine, an atypical antipsychotic, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. A robust, stability-indicating analytical method must be able to resolve Quetiapine from these degradants to ensure accurate measurement of the drug's purity and potency over its shelf life. This guide compares the performance of various chromatographic methods in achieving this critical separation.

Experimental Protocols: Forced Degradation of Quetiapine

Forced degradation studies are essential to generate the degradation products of a drug and assess the specificity of an analytical method.[1] The following are typical protocols for the forced degradation of Quetiapine fumarate (B1241708).

1. Acidic Hydrolysis:

  • Objective: To evaluate the degradation of Quetiapine in an acidic environment.

  • Protocol: A stock solution of Quetiapine fumarate is prepared in a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile (B52724) mixture). This solution is then treated with 1N hydrochloric acid (HCl) and refluxed at 80°C for one hour.[1][2] Alternatively, the solution can be heated at 60°C for 30 minutes.[1] After cooling, the solution is neutralized with 1N sodium hydroxide (B78521) (NaOH).[1]

2. Basic Hydrolysis:

  • Objective: To assess the degradation of Quetiapine in a basic environment.

  • Protocol: A stock solution of Quetiapine fumarate is treated with 2N sodium hydroxide (NaOH) and stressed for two hours.[2] Another approach involves heating the solution in 1N NaOH at 60°C for 30 minutes.[1] Following the incubation period, the solution is cooled and neutralized with 2N hydrochloric acid (HCl).[1]

3. Oxidative Degradation:

  • Objective: To investigate the degradation of Quetiapine in the presence of an oxidizing agent.

  • Protocol: A stock solution of Quetiapine fumarate is treated with 1% to 3% hydrogen peroxide (H₂O₂) and the reaction is allowed to proceed for a specified time.[1][3]

4. Thermal Degradation:

  • Objective: To evaluate the effect of heat on the stability of Quetiapine.

  • Protocol: Solid Quetiapine fumarate is exposed to a temperature of 60°C for a defined period.[4]

5. Photolytic Degradation:

  • Objective: To assess the impact of light on the stability of Quetiapine.

  • Protocol: A solution of Quetiapine fumarate is exposed to a UV lamp in a photostability chamber for a duration ranging from one to five hours.[5]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Quetiapine and its degradants. The specificity of these methods is demonstrated by their ability to separate the main Quetiapine peak from the peaks of its degradation products.

The following table summarizes the performance of different published HPLC and UPLC methods in separating Quetiapine from its degradants.

MethodColumnMobile PhaseDetectionKnown Degradants SeparatedKey Performance IndicatorsReference
RP-HPLC Inertsil-3 C8 (150 mm × 4.6 mm, 5 µm)Gradient elution with Mobile Phase A (0.01 M di-potassium hydrogen orthophosphate pH 6.8 and acetonitrile, 80:20 v/v) and Mobile Phase B (0.01 M di-potassium hydrogen orthophosphate pH 6.8 and acetonitrile, 20:80 v/v)UV at 217 nmSulfoxide, N-oxide, Dimer, Des-ethanol, QUE-IVDegradation products were well resolved from the main peak and its impurities. Mass balance was between 96.6–102.2%.[4]
RP-UPLC Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)Gradient elution with 0.1% aqueous triethylamine (B128534) (pH 7.2) and a mixture of acetonitrile and methanol (80:20 v/v)UV at 252 nmFive impurities/degradation productsSeparates Quetiapine from its five impurities/degradation products within a 5-minute run time.[6][7]
RP-HPLC Core‐shell C18 columnIsocratic elutionUV-DAD and MS/MSQuetiapine sulfoxide, hydroxy quetiapine sulfoxide, hydroxy quetiapineSeparates all primary degradation products in a short run time.[8][9]
RP-HPLC Kromasil 100 (30 x 3.0mm; 3.5µm)Not specifiedUV at 240 nmNot specifiedEffective separation of degradants from the Quetiapine peak.[2]
RP-HPLC Greece C18 (250 mm × 4.6 ID, 5 micron)Methanol:water (80:20), pH adjusted to 3UV at 213 nmNot specifiedDegradation products were well resolved from the pure drug with significantly different retention time values.[10]

Visualizing the Workflow for Specificity Assessment

The following diagram illustrates the typical workflow for conducting a forced degradation study and assessing the specificity of an analytical method for Quetiapine.

Forced_Degradation_Workflow cluster_Stress_Conditions Forced Degradation cluster_Analysis Analytical Method cluster_Evaluation Specificity Assessment Acid Acid Hydrolysis HPLC HPLC / UPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC API Quetiapine API / Drug Product API->Acid API->Base API->Oxidation API->Thermal API->Photo Resolution Peak Resolution HPLC->Resolution Purity Peak Purity Analysis HPLC->Purity Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Conclusion Stability-Indicating Method Resolution->Conclusion Purity->Conclusion Mass_Balance->Conclusion

Caption: Workflow for Forced Degradation and Specificity Assessment of Quetiapine.

Conclusion

The selection of an appropriate analytical method with demonstrated specificity is crucial for the reliable analysis of Quetiapine in the presence of its degradants. The presented data highlights that various RP-HPLC and RP-UPLC methods have been successfully developed and validated for this purpose. Researchers should consider the specific requirements of their study, such as the need for rapid analysis or the separation of particular degradants, when choosing a method. The detailed protocols and comparative data in this guide serve as a valuable resource for developing and validating robust, stability-indicating analytical methods for Quetiapine.

References

Comparative study of forced degradation behavior of Quetiapine and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stability profiles of Quetiapine and its structural and therapeutic analogues—Clozapine (B1669256), Olanzapine, Risperidone, and Ziprasidone—reveals distinct patterns of degradation under forced stress conditions. This comparative guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data to illuminate the inherent stability of these atypical antipsychotic agents, providing a foundation for the development of robust stability-indicating analytical methods.

Quetiapine, a dibenzothiazepine derivative, and its analogues are susceptible to degradation under various environmental pressures, which can compromise their efficacy and safety.[1] Forced degradation studies, which intentionally stress the drug substance under conditions more severe than accelerated stability testing, are therefore crucial for identifying potential degradation products and understanding their formation pathways.[1] This guide provides a comparative summary of the forced degradation behavior of Quetiapine and its analogues under acidic, basic, oxidative, thermal, and photolytic stress.

Comparative Degradation Behavior

The stability of Quetiapine and its analogues varies significantly across different stress conditions. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of their degradation profiles.

Acidic Degradation
DrugAcid ConditionTemperatureTimeDegradation (%)Reference
Quetiapine Fumarate1N HCl80°C1 hourSignificant[1]
Quetiapine Fumarate0.1N HCl70°C24 hours~5-20%[2]
Quetiapine Fumarate0.1N HClNot Specified24 hours84.9%[3]
ClozapineNot SpecifiedNot SpecifiedNot SpecifiedFragile[4]
Olanzapine0.1N HCl80°C12 hours~20%[5]
Ziprasidone HCl0.5N HCl60°C24 hoursSignificant[6]
Risperidone1M HClNot Specified3 weeksDegradation observed[7]
Basic Degradation
DrugBase ConditionTemperatureTimeDegradation (%)Reference
Quetiapine Fumarate2N NaOHNot Specified2 hoursSignificant[1]
Quetiapine Fumarate1N NaOH60°C30 minutesSignificant[4]
Quetiapine Fumarate0.1N NaOH70°C24 hours~5-20%[2]
Quetiapine Fumarate0.1N NaOHNot Specified24 hours33.1%[3]
ClozapineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Olanzapine0.1M NaOH80°C12 hoursNot Specified[5]
Ziprasidone HCl2N NaOH60°C30 minutesSignificant[6]
Risperidone1M NaOHNot SpecifiedNot SpecifiedDegradation observed[7]
Oxidative Degradation
DrugOxidative ConditionTemperatureTimeDegradation (%)Reference
Quetiapine Fumarate1% H₂O₂Not SpecifiedNot SpecifiedSusceptible[1]
Quetiapine Fumarate20% H₂O₂60°C30 minutesSignificant[4]
Quetiapine Fumarate1.5% H₂O₂Room Temp6 hours~5-20%[2]
Quetiapine Fumarate3% H₂O₂Not Specified24 hours11.5%[3]
ClozapineNot SpecifiedNot SpecifiedNot SpecifiedFragile[4]
Olanzapine3% H₂O₂Room Temp24 hoursNot Specified[5]
Ziprasidone HCl3.0% H₂O₂60°C24 hoursSignificant[6]
Risperidone3.00% H₂O₂Room Temp6 hoursHighly labile[2]
Thermal and Photolytic Degradation

| Drug | Thermal Condition | Photolytic Condition | Degradation | Reference | |---|---|---|---| | Quetiapine Fumarate | 80°C for 2 hours (in water) | UV Light (200-Watt hours/m²) for 7 days | Degradation observed under both conditions |[4] | | Clozapine | Not Specified | UV-vis, UVC | Degradation observed |[4] | | Olanzapine | 80°C for 24 hours (solid state) | Not Specified | Degradation observed |[5] | | Ziprasidone HCl | 10 days | 10 days | No degradation observed under light and heat |[6] | | Risperidone | 80°C for 6 hours | Room light for 8 days | 17.00% (thermal), 35.00% (photolytic) |[2] |

Experimental Protocols

A generalized workflow for conducting forced degradation studies, as synthesized from the referenced literature, is outlined below. Specific conditions for each stressor are detailed in the tables above.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Drug Substance (API) Stock_Solution Prepare Stock Solution API->Stock_Solution Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo Formulation Drug Product (Formulation) Formulation->Stock_Solution Formulation->Thermal Formulation->Photo Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidation Oxidative Stress Stock_Solution->Oxidation Neutralize Neutralization (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC/UPLC Analysis Dilute->HPLC Characterization Characterization of Degradants (LC-MS/MS, NMR) HPLC->Characterization

Caption: Generalized workflow for forced degradation studies.

Degradation Pathways and Products

Forced degradation studies are instrumental in elucidating the degradation pathways of active pharmaceutical ingredients. For Quetiapine, the primary degradation products identified under oxidative and hydrolytic conditions are Quetiapine N-oxide and S-oxide.[1] Similarly, studies on its analogues have identified various degradation products, providing insights into the labile parts of their chemical structures.

The following diagram illustrates a simplified, conceptual degradation pathway for a generic dibenzothiazepine-type structure, highlighting common sites of modification.

Degradation_Pathway cluster_drug Parent Drug cluster_degradation Degradation Products Parent Dibenzothiazepine Derivative Oxidation_Product N-Oxide / S-Oxide Parent->Oxidation_Product Oxidative Stress (e.g., H₂O₂) Hydrolysis_Product Hydrolytic Cleavage Product Parent->Hydrolysis_Product Hydrolytic Stress (Acid/Base) Photolytic_Product Photodegradation Product Parent->Photolytic_Product Photolytic Stress (UV/Visible Light)

Caption: Conceptual degradation pathways for dibenzothiazepine derivatives.

Conclusion

This comparative analysis underscores the variable stability of Quetiapine and its analogues under forced degradation conditions. Quetiapine and several of its analogues demonstrate significant degradation under acidic, basic, and oxidative stress. Thermal and photolytic stability appears to be more drug-specific. The presented data and experimental workflows provide a valuable resource for researchers in the development of stability-indicating methods and for understanding the intrinsic chemical stability of this important class of atypical antipsychotics. Further studies focusing on a standardized set of stress conditions across all analogues would be beneficial for a more direct and comprehensive comparison.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Quetiapine Dimer Impurity-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Quetiapine Dimer Impurity-d8, a deuterated impurity of the atypical antipsychotic drug, Quetiapine.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to adhere to the following safety protocols. These measures are designed to protect laboratory personnel and the environment from potential harm.

Personal Protective Equipment (PPE): A comprehensive array of PPE should be worn at all times when handling this compound.

Protective EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any airborne particles.[2]

Handling and Storage: Deuterated compounds, including this compound, require specific handling and storage conditions to maintain their integrity and prevent adverse reactions.

  • Atmosphere Control: Due to their hygroscopic nature, deuterated compounds can absorb moisture from the air, which can lead to isotopic dilution[3]. Handle the compound under a dry, inert atmosphere such as nitrogen or argon whenever possible[3][4].

  • Temperature: Store this compound in a refrigerator at 2-8°C[5].

  • Incompatible Materials: Avoid contact with strong oxidizers and halogens[2].

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be clear, logical, and in accordance with general guidelines for hazardous pharmaceutical waste.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Containment cluster_2 Phase 3: Disposal A 1. Wear Appropriate PPE B 2. Work in a Ventilated Area A->B C 3. Segregate Waste B->C D 4. Place in a Labeled, Sealed Container C->D E 5. Use Separate Containers for Sharps and Liquid Waste D->E F 6. Transfer to a Licensed Hazardous Waste Contractor E->F G 7. Document Waste Transfer F->G

Disposal Workflow for this compound

Experimental Protocol for Disposal:

  • Wear Appropriate Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the specified gloves, eye protection, and lab coat.

  • Work in a Ventilated Area: All handling and preparation for disposal should be conducted in a well-ventilated laboratory fume hood to minimize the risk of inhalation[2].

  • Segregate Waste: Do not mix this compound waste with non-hazardous laboratory waste. It should be treated as a hazardous chemical waste.

  • Place in a Labeled, Sealed Container:

    • For solid waste (e.g., contaminated gloves, weigh boats), place it in a clearly labeled, sealable hazardous waste bag or container.

    • For solutions containing the impurity, use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the approximate quantity, and the hazard classification (e.g., "Harmful," "Toxic to Aquatic Life").

  • Use Separate Containers for Sharps and Liquid Waste: If any sharps (e.g., needles, contaminated glassware) are used, they must be disposed of in a designated sharps container. Liquid waste should be collected in a separate, appropriate container.

  • Transfer to a Licensed Hazardous Waste Contractor: The sealed and labeled waste containers must be handed over to your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all institutional, local, state, and federal regulations for the disposal of hazardous pharmaceutical waste[6][7].

  • Document Waste Transfer: Maintain a detailed record of the waste disposal, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.

Understanding the Compound

A clear understanding of the substance is the first step toward safe handling and disposal.

PropertyValueSource
Chemical Name 11,11'-(1,4-Piperazinediyl)bis-dibenzo[b,f][3][4]thiazepine-d8[5]
Molecular Formula C30H16D8N4S2[5]
Appearance Off-White Solid[5]
Storage Temperature 2-8°C[5]
Primary Hazards Based on the parent compound, Quetiapine: Harmful if swallowed, very toxic to aquatic life with long-lasting effects.[1]

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on the best available information for related compounds. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable local, state, and federal regulations regarding the handling and disposal of chemical waste. Always consult your institution's specific safety protocols and your environmental health and safety (EHS) department for detailed guidance.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.